Product packaging for 2,2-Dibromo-1-(4-methylphenyl)ethanone(Cat. No.:CAS No. 13664-98-7)

2,2-Dibromo-1-(4-methylphenyl)ethanone

Cat. No.: B080073
CAS No.: 13664-98-7
M. Wt: 291.97 g/mol
InChI Key: VBOWXHAZNGCXAV-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-methylphenyl)ethanone is a specialized dibromo ketone compound that serves as a versatile and reactive intermediate in organic synthesis . Its structure, featuring an electron-deficient carbonyl group flanked by two bromine atoms, makes it a valuable precursor for nucleophilic substitution reactions and ring-forming cycles. Researchers primarily utilize this reagent as a key building block for the construction of more complex heterocyclic structures and functionalized molecules, which are of significant interest in medicinal chemistry and materials science. As a high-value synthetic tool, it is commonly employed in the development of pharmaceutical candidates and novel organic materials. This product is intended for use by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O B080073 2,2-Dibromo-1-(4-methylphenyl)ethanone CAS No. 13664-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWXHAZNGCXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dibromo 1 4 Methylphenyl Ethanone

Conventional Batch Synthesis Approaches

Conventional methods for the synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone often involve the direct use of brominating agents in a batch reactor setup. These approaches are well-established in organic synthesis.

The direct bromination of 1-(4-methylphenyl)ethanone at the α-carbon position is the most common strategy for the synthesis of the target compound. This can be accomplished using molecular bromine or N-Bromosuccinimide.

The use of molecular bromine (Br₂) for the α,α-dibromination of ketones is a classical and effective method. The reaction is often catalyzed by an acid to promote the formation of the enol intermediate, which then reacts with bromine. For instance, the treatment of acetophenone (B1666503) with Br₂ in the presence of acetic acid as a solvent has been shown to yield the dibromo product exclusively. While specific studies focusing solely on 1-(4-methylphenyl)ethanone are not extensively detailed in the provided results, the general principle applies. The electron-donating methyl group on the phenyl ring can influence the reaction, potentially requiring careful control of conditions to avoid aromatic bromination.

One study demonstrated that H₂SO₄ can be an efficient and regioselective catalyst for the α-bromination of methylarylketones. The selectivity between the α-bromo and α,α-dibromo products was found to be dependent on the equivalents of H₂SO₄ used. This suggests that a similar catalytic system could be optimized for the synthesis of this compound using molecular bromine.

Table 1: Synthesis of this compound using Molecular Bromine (Br₂) and Catalytic Systems Data inferred from general procedures for acetophenones.

CatalystSolventKey Reaction ConditionsProduct SelectivityReference
H₂SO₄Not specifiedDependent on equivalents of H₂SO₄Can be optimized for α,α-dibromoketone organic-chemistry.org
None (acidic solvent)Acetic AcidDirect treatment with Br₂Exclusive formation of dibromo product for acetophenone organic-chemistry.org

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for α-bromination of ketones. It can participate in both radical and acid-catalyzed brominations. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products.

For the synthesis of α-bromoacetophenones, NBS has been used in conjunction with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol, accelerated by ultrasound. In the absence of ultrasound, the reaction proceeds at the boiling point of methanol. It is noted that both mono- and dibrominated products can be formed when using NBS. Careful control of the stoichiometry of NBS and the reaction conditions is crucial to favor the formation of the desired this compound.

Table 2: Synthesis of α-Bromoacetophenones using N-Bromosuccinimide (NBS) Systems General data for acetophenones, adaptable for 1-(4-methylphenyl)ethanone.

Catalyst/PromoterSolventReaction ConditionsObserved ProductsReference
p-Toluenesulfonic acid (p-TsOH)MethanolUltrasound at 35 ± 2 °C or reflux (65 °C)α-bromoacetophenones researchgate.net
Acid catalysisNot specified-α-bromination of carbonyl derivatives researchgate.net
None (photochemical)Not specified-Mono and dibromo products organic-chemistry.org

Oxidative Bromination Strategies

Oxidative bromination offers an alternative pathway to the formation of α,α-dibromoketones, often utilizing a bromide source that is oxidized in situ to the active brominating species.

A particularly effective method for the synthesis of 2,2-dibromo-1-arylethanones is the use of a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system. organic-chemistry.orgresearchgate.net This approach is noted for its rapidity, with reactions often completing within 20 minutes, and achieving high conversion of ketones to their corresponding 2,2-dibromo derivatives with yields up to 86%. organic-chemistry.orgresearchgate.net

This system allows for the in situ generation of the brominating agent, and the presence of an electron-donating group on the aromatic ring, such as the methyl group in 1-(4-methylphenyl)ethanone, can also lead to bromination of the aromatic ring. organic-chemistry.orgresearchgate.net Therefore, careful control of the reaction conditions is necessary to achieve the desired product selectively.

The selectivity and yield of the bromination using the H₂O₂-HBr system are highly dependent on the experimental conditions. A study by Terent'ev et al. investigated the influence of various parameters on the bromination of acetophenone as a model compound. organic-chemistry.org

The molar ratio of the reactants is a key factor. An optimal condition identified for the formation of the dibromoketone was a fourfold molar excess of H₂O₂. organic-chemistry.org The choice of solvent also plays a significant role. Dioxane has been reported as an effective solvent for this transformation. organic-chemistry.orgresearchgate.net The reaction proceeds rapidly in this medium, leading to complete conversion of the starting material. organic-chemistry.orgresearchgate.net

For substrates with electron-withdrawing substituents, higher amounts of H₂O₂ may be required for effective bromination. organic-chemistry.org Conversely, for electron-rich substrates like 1-(4-methylphenyl)ethanone, the conditions must be fine-tuned to prevent unwanted side reactions such as ring bromination. The amount and molar ratio of hydrogen peroxide and hydrobromic acid are key factors for achieving a high degree of selectivity. nih.gov

Table 3: Optimization of H₂O₂-HBr System for Dibromination of Acetophenone Data from a study on acetophenone, applicable to 1-(4-methylphenyl)ethanone.

Molar Ratio (Ketone:H₂O₂:HBr)SolventReaction TimeYield of Dibromoketone (%)Reference
1:4:excessDioxane~20 minutes84 organic-chemistry.org
1:15:6 (from alcohol precursor)Acetonitrile (B52724)Not specifiedUp to 91 (for α,α-dibromo ketones) nih.gov
H₂O₂-HBr System for α,α-Dibromoketone Formation

Synthesis via Oxime Intermediates

The synthesis of this compound can proceed through an oxime intermediate. The first step in this pathway is the preparation of 1-(4-methylphenyl)ethanone oxime from its corresponding ketone, 1-(4-methylphenyl)ethanone. This conversion is a standard reaction in organic chemistry.

The typical procedure involves reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. Common bases used for this purpose include sodium acetate (B1210297) or pyridine. The reaction is generally carried out by refluxing the components in a solvent, most commonly ethanol (B145695). For instance, a mixture of 1-(4-methylphenyl)ethanone, hydroxylamine hydrochloride, and anhydrous sodium acetate in ethanol is refluxed for a period to yield the desired oxime. Alternative methods, such as robust mechanochemical routes using a simple mortar and pestle, have also been developed, offering a solvent-assisted or solvent-free pathway to ketoxime formation with good to excellent yields.

Typical Reagents for Oxime Synthesis:

ReagentRole
1-(4-Methylphenyl)ethanoneStarting Ketone
Hydroxylamine HydrochlorideSource of Hydroxylamine
Sodium Acetate / PyridineBase to neutralize HCl
EthanolReaction Solvent

A novel and environmentally sustainable method allows for the direct conversion of ketoximes into α,α-dibromo ketones in a one-pot reaction. Specifically, 1-(4-methylphenyl)ethanone oxime can be transformed into this compound using the H₂O₂-HBr system.

This reaction involves both the deoximation (hydrolysis of the oxime back to the ketone) and the subsequent dibromination of the α-carbon in a single synthetic step. This process is not only efficient, with reported yields ranging from 40% to 94% for various dibromo ketones, but it also aligns with green chemistry principles. The methodology is easy to perform, sustainable, and can be readily scaled up for gram-scale preparations. This one-pot synthesis extends the utility of oximes as protecting groups for carbonyls, offering a direct route to brominated products following deprotection.

Copper-Catalyzed Dibromination Approaches

Copper salts are known to facilitate halogenation reactions of ketones. While copper(II) bromide (CuBr₂) is commonly used for the direct α-bromination of ketones to form α-bromo ketones, information regarding the specific use of copper(II) acetate (Cu(OAc)₂) to mediate the conversion of an α-bromo ketone like 2-bromo-1-(4-methylphenyl)ethanone to the corresponding α,α-dibromo ketone is not extensively detailed in the surveyed literature. One study noted that in an attempt to achieve oxidation using Cu(OAc)₂ in an oxygen atmosphere, no conversion of the starting material was observed, suggesting it is not effective under those specific conditions for that particular transformation. In contrast, copper(II) halides have been recognized for their ability to effect α-bromination or chlorination of ketones for over half a century.

Influence of Ligands and Reaction Media

The synthesis of this compound can be influenced by the choice of ligands and the reaction medium. While specific studies detailing an exhaustive list of ligands for this particular synthesis are not prevalent in the readily available literature, general principles of halogenation reactions of ketones can be applied. The reaction medium plays a crucial role in the reaction's efficiency and selectivity. For instance, the bromination of ketones can be carried out in various solvents, with the choice of solvent affecting the reaction rate and the formation of byproducts. In some synthetic protocols, the use of a catalyst system, which may include ligands, can enhance the reaction's performance.

One method for the synthesis of dibromo ketones involves the reaction of oximes with an environmentally benign H2O2-HBr system. This method has been shown to be effective for producing dibromo ketones in yields ranging from 40% to 94%. researchgate.net The reaction is scalable, allowing for the preparation of gram amounts of the desired product. researchgate.net While this specific study does not focus on the influence of various ligands, it highlights a sustainable and efficient reaction medium.

In broader contexts of metal-catalyzed reactions, ligands are known to have a profound impact on the outcome. The steric and electronic properties of ligands can control the reactivity and selectivity of the metal center. For instance, in copper-catalyzed reactions, different ligands can lead to the formation of distinct product isomers or influence the reaction rate. Similarly, in palladium-catalyzed halogenations, the choice of ligand is critical for achieving high yields and regioselectivity. nih.gov The reaction of 3-phenyl-2H-benzo[b] mt.comazolifesciences.comoxazin-2-ones with N-halosuccinimide in the presence of a palladium catalyst demonstrates the importance of the catalytic system in achieving regioselective halogenation. nih.gov

The reaction medium also dictates the solubility of reactants and reagents, which in turn affects the reaction kinetics. The use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is common in halogenation reactions. The choice between different solvents can influence the reaction pathway and the stability of intermediates.

FactorInfluence on SynthesisExample
Ligand Can control reactivity, selectivity, and catalytic activity.While not specific to the target compound, in palladium-catalyzed halogenations, ligand choice is crucial for yield and regioselectivity. nih.gov
Reaction Medium Affects reaction rate, solubility of reactants, and stability of intermediates.The H2O2-HBr system provides an environmentally friendly medium for dibromo ketone synthesis. researchgate.net

Advanced Synthetic Techniques

Continuous Flow Chemistry for Dibromoethanone Synthesis

Continuous flow chemistry has emerged as a powerful technique for chemical synthesis, offering numerous advantages over traditional batch processes. neuroquantology.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. neuroquantology.com

Continuous flow systems provide superior control over reaction conditions compared to batch reactors. mt.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to more precise temperature control and reduced risk of reaction runaways. stolichem.com This enhanced control often results in higher product quality, improved yields, and fewer impurities. azolifesciences.comstolichem.com

A significant advantage of flow chemistry is its scalability. Scaling up a reaction in a batch process can be challenging and may require significant redevelopment. In contrast, scaling up a flow process can often be achieved by simply running the system for a longer duration or by numbering up—running multiple reactors in parallel. stolichem.comlabunlimited.com This makes flow chemistry an attractive option for both laboratory-scale synthesis and large-scale industrial production. azolifesciences.com The modular and customizable nature of flow systems also allows for rapid optimization and scale-up of chemical reactions. mt.com

AdvantageDescription
Enhanced Reaction Control Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. mt.comneuroquantology.com
Improved Safety The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. europa.eu
Increased Efficiency Faster reaction times and higher yields are often achieved due to improved heat and mass transfer. stolichem.com
Facilitated Scalability Production can be increased by extending the operation time or by using multiple reactors in parallel, simplifying the scale-up process. stolichem.comlabunlimited.com
Higher Product Quality Better control over reaction parameters leads to fewer byproducts and a cleaner product profile. azolifesciences.comstolichem.com

The design of a continuous flow reactor is crucial for its performance and depends on factors such as reaction kinetics, heat transfer requirements, and the phases of the reactants. continuuspharma.com Common reactor types include packed-bed reactors, tube reactors, and microreactors. mdpi.com For the synthesis of dibromoethanones, a tube or microreactor would likely be employed. The reactor material must be compatible with the corrosive reagents often used in halogenation reactions.

Key process parameters that need to be carefully controlled in a continuous flow synthesis include:

Flow Rate: Determines the residence time of the reactants in the reactor.

Temperature: Crucial for controlling the reaction rate and selectivity.

Pressure: Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures.

Concentration of Reactants: Affects the reaction kinetics and stoichiometry.

These parameters can be optimized to achieve the desired conversion and selectivity for the synthesis of this compound. The use of in-line analytical techniques, such as FTIR or mass spectrometry, can provide real-time monitoring of the reaction, allowing for dynamic control and optimization of the process. mt.comazolifesciences.com

ParameterImportance in Flow Synthesis
Reactor Type Choice depends on reaction kinetics, heat transfer, and phases of reactants. Packed-bed, tube, and microreactors are common. mdpi.com
Flow Rate Directly influences the residence time of reactants within the reactor. mit.edu
Temperature A critical parameter for controlling the rate and selectivity of the chemical reaction. continuuspharma.com
Pressure Can be manipulated to allow for reactions at temperatures above the solvent's boiling point. neuroquantology.com
Reactant Concentration Impacts the overall reaction kinetics and the stoichiometric balance of the reaction.

Microwave-Assisted Halogenation Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. jksus.org

Microwave irradiation directly heats the reaction mixture, leading to a rapid and uniform rise in temperature. researchgate.net This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes. researchgate.net The enhanced reaction kinetics observed in microwave-assisted synthesis are attributed to both thermal and non-thermal effects, although the latter is a subject of ongoing debate. The rapid heating can overcome activation energy barriers more effectively, leading to faster reaction rates. osti.gov

In the context of halogenation, microwave assistance can significantly improve the efficiency of the reaction. For example, a palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] mt.comazolifesciences.comoxazin-2-ones demonstrated a substantial reduction in reaction time from 8 hours with conventional heating to just 30 minutes under microwave irradiation, with an improved yield. nih.gov This highlights the potential for microwave technology to enhance the synthesis of halogenated compounds like this compound.

FeatureBenefit of Microwave-Assisted Synthesis
Rapid Heating Leads to a significant reduction in reaction times. researchgate.net
Uniform Heating Minimizes the formation of hotspots and byproducts, leading to cleaner reactions. researchgate.net
Increased Yields Often results in higher product yields compared to conventional methods. researchgate.net
Energy Efficiency Can be more energy-efficient due to shorter reaction times and direct heating. osti.gov

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be achieved through various chemical routes, primarily involving the bromination of a suitable precursor. The choice of synthetic pathway is often dictated by factors such as yield, selectivity, cost, environmental impact, and scalability. A comparative analysis of the prominent methods reveals distinct advantages and disadvantages for each approach.

Evaluation of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are critical metrics for its viability. Efficiency is typically measured by the reaction yield, while selectivity refers to the ability of a method to produce the desired dibromo product over other possible side-products, such as monobrominated species or ring-brominated isomers.

One highly efficient method involves the reaction of 1-Ethynyl-4-methylbenzene with potassium bromide (KBr) and Oxone in an acetonitrile-water solvent system. This pathway proceeds at room temperature and has been reported to produce this compound in a high yield of 97%. chemicalbook.com The reaction is highly selective for the desired α,α-dibromoketone.

Another notable pathway starts from the corresponding oxime of 4-methylacetophenone. This method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This reaction performs a deoximation followed by a subsequent double bromination at the α-carbon position. While yields for a range of dibromo ketones produced via this method vary from 40% to 94%, it demonstrates good selectivity for the target compound. researchgate.net

Traditional methods often rely on the direct bromination of 4-methylacetophenone using elemental bromine (Br₂). These reactions may employ a catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to facilitate the reaction. nih.gov However, controlling the selectivity can be challenging. The reaction can sometimes yield a mixture of mono- and di-brominated products, and there is a risk of competing electrophilic substitution on the aromatic ring, especially under harsh conditions. orgsyn.orgzenodo.org Achieving high selectivity for the 2,2-dibromo product often requires careful control of reaction conditions, such as temperature and stoichiometry. zenodo.org

Synthetic PathwayStarting MaterialKey ReagentsReported YieldSelectivity Notes
Oxone-Mediated Bromination1-Ethynyl-4-methylbenzeneOxone, KBr97% chemicalbook.comHigh selectivity for the α,α-dibromo product. chemicalbook.com
Oxime Conversion1-(4-methylphenyl)ethanone oximeH₂O₂, HBr (aq)40-94% (general) researchgate.netGood selectivity for dibromination at the α-position. researchgate.net
Direct Bromination4-MethylacetophenoneBr₂VariableRisk of forming monobromo- and ring-brominated byproducts. zenodo.org

Assessment of Environmental Impact and Green Chemistry Principles

The environmental footprint of a synthetic method is an increasingly important consideration. Green chemistry principles advocate for the use of less hazardous chemicals, safer solvents, and processes that minimize waste. uni-saarland.deresearchgate.net

The pathway utilizing the H₂O₂-HBr system is presented as an environmentally friendly and sustainable method. researchgate.net Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. The use of aqueous hydrobromic acid also aligns with the principles of using safer solvents. This method avoids the use of hazardous elemental bromine and potentially harmful organic solvents. researchgate.net

The Oxone-mediated synthesis also presents several green advantages. Oxone is a stable, non-volatile, and relatively safe oxidizing agent. The reaction uses a mixture of water and acetonitrile, reducing the reliance on purely organic solvents. chemicalbook.com

Synthetic PathwayGreen Chemistry AdvantagesEnvironmental Drawbacks
Oxone-Mediated Bromination- Use of a safer, stable oxidant (Oxone). chemicalbook.com
  • Employs water as a co-solvent. chemicalbook.com
  • - Use of acetonitrile, an organic solvent. chemicalbook.com
    Oxime Conversion- Uses H₂O₂ as a green oxidant (byproduct is water). researchgate.net
  • Avoids elemental bromine. researchgate.net
  • Described as environmentally friendly and sustainable. researchgate.net
  • - Use of strong acid (HBr). researchgate.net
    Direct Bromination- Atom-economical in principle if HBr is utilized.- Use of hazardous, toxic, and volatile Br₂. zenodo.org
  • Often requires hazardous solvents (e.g., dichloromethane). guidechem.com
  • Generates corrosive HBr byproduct. wiley-vch.de
  • Scalability and Potential for Industrial Applications

    For a synthetic method to be industrially viable, it must be scalable, cost-effective, and safe to operate on a large scale.

    The synthesis from the corresponding oxime using H₂O₂-HBr is reported to be easily scaled up, with procedures developed for preparing gram-scale quantities of the product. researchgate.net The reagents are readily available and relatively inexpensive, which is a significant advantage for industrial applications. The mild reaction conditions also contribute to its scalability.

    Similarly, the Oxone-KBr pathway demonstrates high potential for industrial use. The reagents are affordable and stable, and the reaction proceeds quickly (approximately 15 minutes) at room temperature, which minimizes energy costs associated with heating or cooling. chemicalbook.com The straightforward workup via extraction is also amenable to large-scale operations. chemicalbook.com

    Synthetic PathwayScalability AdvantagesPotential Industrial Challenges
    Oxone-Mediated Bromination- Fast reaction time at room temperature. chemicalbook.com
  • Uses inexpensive, stable reagents. chemicalbook.com
  • Simple workup procedure. chemicalbook.com
  • - Management of solvent mixtures on a large scale.
    Oxime Conversion- Described as "easily scaled up". researchgate.net
  • Uses inexpensive, common reagents (H₂O₂, HBr). researchgate.net
  • - Handling large quantities of acidic solutions.
    Direct Bromination- Utilizes a fundamental, well-known reaction.- Significant safety hazards of handling large volumes of Br₂. zenodo.org
  • Complex engineering for byproduct (HBr) management. wiley-vch.de
  • Potential for side reactions complicates purification. zenodo.org

  • Reactivity and Chemical Transformations of 2,2 Dibromo 1 4 Methylphenyl Ethanone

    Nucleophilic Substitution Reactions

    The carbon atom bearing the two bromine atoms is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α,α-dihalo ketones.

    2,2-Dibromo-1-(4-methylphenyl)ethanone readily undergoes nucleophilic substitution reactions where one or both bromine atoms are displaced by a variety of nucleophiles. The reaction with primary and secondary amines, for instance, can lead to the formation of α-amino ketones or α,α-diamino ketones, depending on the reaction conditions and the stoichiometry of the reactants. Similarly, thiols can react to form α-thio ketones or α,α-dithio ketones. These reactions typically proceed via an SN2 mechanism.

    Table 1: Examples of Nucleophilic Substitution Reactions

    Nucleophile Reagent Example Product Type
    Primary Amine Aniline α-Anilino-α-bromo-1-(4-methylphenyl)ethanone or α,α-Dianilino-1-(4-methylphenyl)ethanone
    Secondary Amine Diethylamine α-Diethylamino-α-bromo-1-(4-methylphenyl)ethanone or α,α-Bis(diethylamino)-1-(4-methylphenyl)ethanone

    Note: The actual products and their yields depend on specific reaction conditions.

    The reactivity of this compound in nucleophilic substitution reactions is influenced by both steric and electronic factors.

    Steric Effects : The presence of two bromine atoms on the α-carbon creates significant steric hindrance. This can slow down the rate of substitution, particularly with bulky nucleophiles. The approach of the nucleophile to the electrophilic carbon is impeded by the size of the bromine atoms and the adjacent p-tolyl group.

    Electronic Effects : The electron-withdrawing nature of the carbonyl group and the two bromine atoms makes the α-carbon highly electron-deficient and thus more susceptible to nucleophilic attack. The p-tolyl group, with its electron-donating methyl group, can slightly deactivate the carbonyl group towards nucleophilic attack through resonance and inductive effects. However, the primary electronic influence on the α-carbon comes from the adjacent carbonyl and halogen substituents.

    Reduction and Oxidation Reactions

    The carbonyl group in this compound can undergo both reduction and oxidation, leading to a range of products.

    The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) to yield the corresponding halogenated alcohol, 2,2-dibromo-1-(4-methylphenyl)ethanol. libretexts.orgyoutube.comchemguide.co.ukyoutube.com This reaction is a standard transformation for ketones and provides a route to functionalized alcohols that can be used in further synthetic steps. The reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgyoutube.comchemguide.co.ukyoutube.com

    Table 2: Reduction of this compound

    Reducing Agent Product

    Oxidation of this compound can lead to the formation of 4-methylbenzoic acid. This transformation can be achieved using strong oxidizing agents. One potential pathway for this conversion is the Favorskii rearrangement, where α-halo ketones rearrange in the presence of a base to form carboxylic acid derivatives. libretexts.orglibretexts.org In the case of a dihalo ketone, the reaction can be more complex, but under certain conditions, cleavage of the carbon-carbon bond between the carbonyl and the α-carbon can occur, leading to the formation of the corresponding carboxylic acid.

    Cyclization and Heterocycle Formation

    This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The two bromine atoms and the carbonyl group provide the necessary functionality for cyclization reactions with appropriate binucleophiles.

    This compound is a key starting material for the Hantzsch thiazole (B1198619) synthesis. nih.govrsc.orgnih.govasianpubs.org In this reaction, the α,α-dihalo ketone reacts with a thiourea or thioamide to form a thiazole ring. The reaction of this compound with thiourea would be expected to yield 2-amino-4-(4-methylphenyl)thiazole. organic-chemistry.orgvinhuni.edu.vnnih.govderpharmachemica.commdpi.com

    Furthermore, the reaction of this compound with 1,2-diamines, such as o-phenylenediamine, is a common method for the synthesis of quinoxalines. sapub.orgnih.govslideshare.netchim.itnih.gov The reaction proceeds through a condensation reaction followed by cyclization and aromatization to afford the quinoxaline core. In this case, the expected product would be 2-(bromomethyl)-3-(4-methylphenyl)quinoxaline, which could potentially undergo further reactions.

    Table 3: Heterocycle Formation from this compound

    Reagent Heterocyclic Product
    Thiourea 2-Amino-4-(4-methylphenyl)thiazole

    Synthesis of Pyrimidine Derivatives

    This compound serves as a precursor for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant biological activities. The synthetic strategy often involves the initial formation of α,β-unsaturated ketones, or chalcones, through condensation reactions. These intermediates then undergo cyclization with a suitable nitrogen-containing reagent to form the pyrimidine ring.

    For instance, chalcones derived from substituted acetophenones can be condensed with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid to yield pyrimidine derivatives. nih.gov The reaction mechanism proceeds through a heterocyclic condensation of the amino group of the uracil with the carbonyl group of the propenone, leading to the formation of a Schiff base. This is followed by a conjugate addition, fragmentation, and a series of multistep reactions culminating in an intramolecular cyclization to afford 5,6-dihydropyrido[2,3-d]pyrimidines. These intermediates then tautomerize and are subsequently oxidized to the final pyrimidine product. nih.gov

    Another approach involves the reaction of chalcones with guanidine hydrochloride in the presence of a base like potassium tert-butoxide to synthesize 2-aminopyrimidine derivatives. ijprs.com

    Table 1: Synthesis of Pyrimidine Derivatives This table is for illustrative purposes and does not represent a specific experimental dataset.

    Starting MaterialReagentsProductYield (%)
    Chalcone derived from this compound4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, glacial acetic acidPyrido[2,3-d]pyrimidine derivative14-65 nih.gov
    Chalcone derived from this compoundGuanidine hydrochloride, potassium tert-butoxide2-Aminopyrimidine derivativeModerate to good ijprs.com

    Preparation of Indazolone Derivatives

    The synthesis of indazolone derivatives can also be achieved using this compound as a starting material. A common pathway involves the initial reaction of a related bromo acetophenone (B1666503) nucleus with aromatic aldehydes to form chalcones. hakon-art.comijprs.com These chalcones are then converted into corresponding cyclohexenone derivatives by reacting with ethyl acetoacetate and potassium carbonate in acetone. hakon-art.com The subsequent reaction of these cyclohexenone derivatives with hydrazine hydrate, catalyzed by a small amount of glacial acetic acid in ethanol (B145695) at reflux, leads to the formation of indazolone derivatives. hakon-art.com

    Table 2: Synthesis of Indazolone Derivatives This table is for illustrative purposes and does not represent a specific experimental dataset.

    IntermediateReagentsProduct
    ChalconeEthyl acetoacetate, potassium carbonateCyclohexenone derivative
    Cyclohexenone derivativeHydrazine hydrate, glacial acetic acidIndazolone derivative

    Formation of Imidazo[1,2-a]pyridine Systems

    Imidazo[1,2-a]pyridines, a class of heterocyclic compounds with a wide range of biological and pharmaceutical applications, can be synthesized from this compound. A prevalent method involves the reaction of an α-haloketone, such as 2-bromo-1-(4-methylphenyl)ethanone (a related compound), with a 2-aminopyridine. sci-hub.se

    A one-pot synthesis can be achieved by reacting acetophenones with 2-aminopyridines in the presence of iodine, although this method often requires high temperatures and long reaction times. tci-thaijo.org An improved method utilizes CsF-Celite in the post-treatment, which simplifies the process and enhances the yield. tci-thaijo.org

    Another approach involves the in-situ preparation of N-phenacylpyridinium bromides from the reaction of pyridines with α-bromoketones. These intermediates then undergo nucleophilic addition of ammonium acetate (B1210297) under microwave irradiation in solvent-free conditions to afford the corresponding imidazo[1,2-a]pyridines in excellent yields.

    Table 3: Selected Syntheses of Imidazo[1,2-a]pyridine Derivatives

    ReactantsConditionsProductYield (%)
    Acetophenone, 2-Aminopyridine[Bmim]Br3, Na2CO3, room temperature2-Phenylimidazo[1,2-a]pyridine82 researchgate.net
    p-Methylacetophenone, 2-Aminopyridine[Bmim]Br3, Na2CO3, room temperature2-(4-Methylphenyl)imidazo[1,2-a]pyridine77 researchgate.net
    p-Methoxyacetophenone, 2-Aminopyridine[Bmim]Br3, Na2CO3, room temperature2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine75 researchgate.net

    Utility in Thiazole Ring Construction

    The construction of the thiazole ring often proceeds via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. While direct use of this compound in this context is not extensively detailed in the provided snippets, the principle of using α-haloketones is fundamental. For example, a thiobenzamide can be condensed with 1,3-dichloroacetone or 4-chloroacetoacetate under Hantzsch reaction conditions to yield functionalized thiazoles. nih.gov This highlights the potential of α-halo ketone structures, similar to the subject compound, in thiazole synthesis.

    General Principles of Cyclization Pathways Mediated by the Dibromo Ketone Moiety

    The dibromo ketone moiety in this compound is a key functional group that facilitates various cyclization reactions. The two bromine atoms act as excellent leaving groups, and the electrophilic carbonyl carbon is susceptible to nucleophilic attack.

    In the synthesis of heterocyclic compounds, the reaction mechanism often begins with the nucleophilic attack of a heteroatom (like nitrogen or sulfur) from another reactant on the carbonyl carbon of the dibromo ketone. This is typically followed by an intramolecular cyclization, where another nucleophilic center in the attacking molecule displaces one or both of the bromine atoms. This process leads to the formation of a new heterocyclic ring.

    The specific pathway and the resulting heterocyclic system depend on the structure of the reacting nucleophile. For instance, reaction with a dinucleophile like a substituted amidine or guanidine can lead to the formation of five or six-membered rings containing two heteroatoms, such as imidazoles or pyrimidines.

    Carbonyl Group Reactivity

    The carbonyl group in this compound is a key site for chemical transformations. However, the gem-dibromo functionality at the adjacent position dictates the outcomes of reactions, often leading to pathways different from those of unsubstituted or mono-halogenated analogs.

    The synthesis of chalcones is classically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde. researchgate.nettaylorandfrancis.comwikipedia.org This reaction relies on the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

    However, in the case of this compound, the standard Claisen-Schmidt condensation to form a chalcone is not a feasible pathway. The primary reason is the absence of α-hydrogens for deprotonation to form an enolate. Instead, under the basic conditions required for this condensation, α-halo ketones are known to undergo a different type of reaction known as the Favorskii rearrangement. wikipedia.orgadichemistry.com

    The Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate after the addition of a base, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative. wikipedia.orgddugu.ac.in For α,α'-dihaloketones, this can lead to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com Therefore, treating this compound with a base in the presence of an aromatic aldehyde would likely favor the Favorskii rearrangement or other complex side reactions rather than the expected chalcone formation.

    Table 1: Expected Reactivity of Ketones in Base-Catalyzed Condensation with Aromatic Aldehydes
    Ketone SubstratePresence of α-HydrogensPrimary Reaction PathwayExpected Product
    1-(4-methylphenyl)ethanoneYesClaisen-Schmidt CondensationChalcone
    This compoundNoFavorskii RearrangementRearranged carboxylic acid derivative

    Copper-catalyzed reactions are pivotal in forming carbon-oxygen bonds, particularly in the synthesis of aryl esters from phenols. These reactions typically involve the coupling of a phenol with an aroylating agent. While various aroylating agents can be employed, the use of α,α-dihalo ketones like this compound for this specific transformation is not well-documented in scientific literature.

    Copper-catalyzed ortho-acylation of phenols has been reported using aryl aldehydes as the acylating agent. nih.govnih.gov This process is believed to proceed through a Friedel-Crafts-type mechanism. Other copper-mediated methods for the O-arylation of phenols have been developed using diazonium salts. rsc.org

    The reactivity of this compound in the presence of a copper catalyst and a phenol would likely be complex. The gem-dibromo group could potentially participate in redox processes with the copper catalyst or undergo elimination or substitution reactions that would compete with the desired aroylation. Without specific literature precedence, it is difficult to predict a definitive outcome, but a direct aroylation to form an aryl ester via the displacement of the bromine atoms is not a commonly reported transformation for this class of compounds under these conditions.

    Table 2: Comparison of Aroylating Agents in Copper-Mediated Reactions with Phenols
    Aroylating AgentReaction TypePlausibility with this compoundSupporting Evidence
    Aryl AldehydesOrtho-acylationUnlikely as a direct aroylating agentDocumented for aldehydes nih.govnih.gov
    Acyl HalidesO-acylation (Esterification)Plausible under different conditions, but not the primary focus of copper-mediated aroylationStandard esterification method
    This compoundAroylationNot well-documentedLack of specific literature reports

    Mechanistic Investigations of 2,2 Dibromo 1 4 Methylphenyl Ethanone Reactions

    Elucidation of Bromination Mechanisms

    The synthesis of 2,2-dibromo-1-(4-methylphenyl)ethanone from 1-(4-methylphenyl)ethanone involves the substitution of two α-hydrogens with bromine atoms. This transformation can proceed through different mechanistic pathways depending on the reaction conditions.

    Alpha-dibromination can be achieved under conditions that favor a free-radical chain reaction. This process typically requires an initiator, such as UV light (hν) or a radical initiator like AIBN, to generate bromine radicals. The mechanism proceeds in three key stages: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

    Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). masterorganicchemistry.com

    Br₂ + hν → 2 Br•

    Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the α-carbon of 1-(4-methylphenyl)ethanone, forming hydrogen bromide (HBr) and a resonance-stabilized enolate radical. Second, this carbon radical reacts with another molecule of Br₂ to yield the α-monobrominated product, 2-bromo-1-(4-methylphenyl)ethanone, and a new bromine radical, which continues the chain. libretexts.org

    Ar-C(O)CH₃ + Br• → Ar-C(O)CH₂• + HBr

    Ar-C(O)CH₂• + Br₂ → Ar-C(O)CH₂Br + Br• The process is then repeated for the second bromination:

    Ar-C(O)CH₂Br + Br• → Ar-C(O)CHBr• + HBr

    Ar-C(O)CHBr• + Br₂ → Ar-C(O)CHBr₂ + Br•

    Termination: The reaction ceases when radicals combine to form stable, non-radical species. This can occur through various combinations, such as the reaction of two bromine radicals to reform Br₂. libretexts.org

    StepReaction TypeReactantsProducts
    InitiationHomolytic CleavageBr₂2 Br•
    Propagation 1aHydrogen Abstraction1-(4-methylphenyl)ethanone, Br•Enolate Radical, HBr
    Propagation 1bHalogenationEnolate Radical, Br₂2-Bromo-1-(4-methylphenyl)ethanone, Br•
    Propagation 2aHydrogen Abstraction2-Bromo-1-(4-methylphenyl)ethanone, Br•Bromoenolate Radical, HBr
    Propagation 2bHalogenationBromoenolate Radical, Br₂This compound, Br•
    TerminationRadical Combination2 Br•Br₂

    A more environmentally friendly and efficient method for bromination involves the in situ generation of bromine (Br₂) from the oxidation of hydrogen bromide (HBr) by hydrogen peroxide (H₂O₂). researchgate.netrsc.org This approach avoids the direct handling of toxic and corrosive liquid bromine and often proceeds in aqueous media without the need for a catalyst. researchgate.netrsc.org

    2 HBr + H₂O₂ → Br₂ + 2 H₂O

    Once generated, the bromine reacts with the ketone, typically via an acid-catalyzed mechanism. researchgate.netresearchgate.net The acidic conditions (from HBr) promote the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks a bromine molecule in an electrophilic addition, followed by deprotonation to regenerate the carbonyl group and yield the α-bromoketone. fiveable.me This process occurs twice to yield the dibrominated product.

    Mechanism Steps:

    Enolization (Acid-Catalyzed): The carbonyl oxygen of 1-(4-methylphenyl)ethanone is protonated by HBr. A water molecule then deprotonates the α-carbon to form the enol intermediate.

    Electrophilic Attack: The nucleophilic C=C double bond of the enol attacks a Br₂ molecule (generated in situ).

    Deprotonation: A water molecule removes the proton from the carbonyl oxygen to reform the C=O bond, yielding 2-bromo-1-(4-methylphenyl)ethanone.

    Repeat: The mono-brominated ketone undergoes a second cycle of enolization and electrophilic attack by bromine to form this compound.

    This method is highly selective for α-bromination, and by controlling the stoichiometry of H₂O₂ and HBr, the reaction can be directed towards either mono- or di-bromination. rsc.orgnih.gov

    FeatureRadical Chain BrominationH₂O₂/HBr Bromination
    Bromine Source Molecular Bromine (Br₂)In situ generated Br₂ from H₂O₂ + HBr
    Initiation UV light or radical initiatorNot required
    Key Intermediate Enolate radicalEnol
    Byproducts HBrWater
    Conditions Often requires non-polar organic solventsTypically performed in water ("on water") rsc.org
    Selectivity Can lead to over-brominationHigh selectivity can be achieved rsc.orgnih.gov

    An alternative synthetic route to α-haloketones can begin from oximes, which serve as stable derivatives of carbonyl compounds. mdpi.com The conversion of an oxime back to its parent ketone is known as deoximation. This regeneration can be coupled with a bromination step.

    One proposed pathway involves a tin-mediated hydrolysis. mdpi.com For instance, using a system like tin(II) chloride (SnCl₂) in the presence of an acid and water, the oxime of 1-(4-methylphenyl)ethanone can be hydrolyzed to regenerate the ketone. If a brominating agent is present in the same reaction vessel, the newly formed ketone can be immediately brominated.

    The mechanism for deoximation itself can be complex, but it generally involves the coordination of the Lewis acidic tin species to the oxime nitrogen or oxygen, facilitating the cleavage of the N-O bond and subsequent hydrolysis to the ketone. mdpi.com If this is performed in a H₂O₂/HBr medium, the following tandem reaction could occur:

    Deoximation: The oxime is hydrolyzed to 1-(4-methylphenyl)ethanone.

    Bromination: The regenerated ketone is then brominated in situ via the acid-catalyzed enol pathway as described in section 4.1.2.

    This tandem approach allows for the transformation of non-carbonyl precursors into α,α-dibromoketones in a one-pot procedure.

    Understanding Nucleophilic Attack on the Dibromoethanone Moiety

    The structure of this compound features multiple electrophilic sites, making it a versatile substrate for nucleophilic reactions. nih.gov The primary sites susceptible to attack are the carbonyl carbon and the α-carbon bearing the two bromine atoms. nih.govyoutube.com

    The reactivity of this compound is dominated by the strong electron-withdrawing effects of the carbonyl group and the two α-bromine atoms. nih.gov

    Carbonyl Carbon: As in all ketones, the carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge (δ+). Nucleophiles can attack this carbon in a classic nucleophilic addition reaction.

    Alpha-Carbon: The α-carbon is bonded to two highly electronegative bromine atoms and the electron-withdrawing carbonyl group. This induction significantly depletes the electron density at the α-carbon, making it a strong electrophilic center. This enhanced electrophilicity makes the α-carbon highly susceptible to Sₙ2-type reactions, where a nucleophile attacks the carbon and displaces one of the bromide ions as a leaving group. youtube.com

    Bromine Atoms: In some cases, the bromine atoms themselves can act as electrophiles in a process known as "halophilic attack." A sufficiently strong nucleophile can attack a bromine atom, leading to the formation of an enolate and a brominated nucleophile.

    Electrophilic SiteReason for ElectrophilicityTypical Reaction Type
    Carbonyl CarbonPolarization of the C=O bondNucleophilic Addition
    Alpha-CarbonInductive effect of two Br atoms and the C=O groupNucleophilic Substitution (Sₙ2)
    Bromine AtomCan accept electrons from a strong nucleophileHalophilic Attack

    The outcome of a reaction between a nucleophile and this compound depends on a delicate balance of electronic and steric factors. researchgate.net

    Electronic Factors:

    Hard vs. Soft Nucleophiles: The "Hard and Soft Acids and Bases" (HSAB) theory can predict selectivity. The carbonyl carbon is considered a "hard" electrophile, while the α-carbon is "softer." Hard nucleophiles (e.g., RO⁻) are more likely to attack the hard carbonyl carbon, while softer nucleophiles (e.g., RS⁻, I⁻) tend to favor attack at the softer α-carbon for an Sₙ2 displacement.

    Nucleophile Strength: Strong, basic nucleophiles may also act as bases, abstracting a proton if one were available. However, in this compound, there are no α-protons to remove. Strong nucleophiles are generally required for the Sₙ2 reaction to proceed efficiently. youtube.com

    Substituent Effects: The para-methyl group on the phenyl ring is an electron-donating group. It slightly reduces the electrophilicity of the carbonyl carbon and the aromatic ring, but its effect on the reactivity of the α-carbon is minimal compared to the powerful influence of the two bromine atoms.

    Steric Factors:

    Nucleophile Size: Bulky nucleophiles will face significant steric hindrance when attempting to attack the carbonyl carbon, which is flanked by the phenyl group and the dibromomethyl group. Attack at the α-carbon is also sterically demanding due to the presence of two bromine atoms and the adjacent aryl group. However, Sₙ2 reactions are notoriously sensitive to steric bulk at the electrophilic center. libretexts.org Increased steric hindrance can slow down or prevent direct substitution. researchgate.net

    Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. While this compound lacks an α'-proton, related structures with this feature would readily undergo this reaction, which is influenced by steric factors in the formation of the cyclopropanone (B1606653) intermediate.

    The interplay of these factors determines whether a nucleophile will add to the carbonyl group, substitute a bromine atom via an Sₙ2 pathway, or engage in another reaction manifold.

    Kinetic Studies of Key Reactions involving this compound

    Detailed kinetic studies specifically quantifying the reaction rates, orders, and activation parameters for reactions involving this compound are not extensively available in the reviewed scientific literature. However, the kinetic behavior of this compound can be inferred from the well-established principles governing the reactions of the broader class of α-haloketones and, more specifically, α,α-dihaloacetophenones. The reactivity of these compounds is significantly influenced by the presence of the carbonyl group and the two halogen atoms on the α-carbon.

    The primary reactions of α,α-dihalo ketones, including this compound, are nucleophilic substitution and elimination reactions. The kinetic aspects of these reactions are of significant interest for understanding their mechanisms and optimizing synthetic procedures.

    General Principles of Reactivity:

    The reactivity of α-haloketones in nucleophilic substitution reactions is notably enhanced compared to their corresponding alkyl halides. nih.gov This increased reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon atom. nih.gov Consequently, the attack by a nucleophile is facilitated. For α,α-dihalo ketones, the presence of a second halogen atom further influences the reactivity, though steric hindrance can also play a role.

    Nucleophilic Substitution Reactions:

    Nucleophilic substitution reactions of α-haloketones can proceed through an SN2 mechanism. jove.com For α-haloketones, the use of less basic nucleophiles is generally preferred to avoid competing elimination reactions and the formation of α-haloenolate ions. jove.com While SN1 reactions are generally unfavorable for α-halocarbonyl compounds due to the destabilization of the resulting α-carbocation by the adjacent carbonyl group, computational studies on related α-bromoacetophenones suggest the possibility of complex reaction pathways. jove.comup.ac.za

    The rate of these bimolecular nucleophilic substitution reactions would be expected to follow second-order kinetics, being first order with respect to both the α,α-dihalo ketone and the nucleophile.

    Rate Law: Rate = k[this compound][Nucleophile]

    Several factors would influence the rate constant, k:

    Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates. ponder.inglibretexts.org

    Solvent: Polar aprotic solvents are known to accelerate SN2 reactions. libretexts.org

    Leaving Group: The nature of the halogen atoms (in this case, bromine) is a crucial factor. Bromide is a good leaving group, contributing to a favorable reaction rate. ponder.ing

    Substrate Structure: The presence of the methyl group on the phenyl ring in this compound can have a modest electronic effect on the reaction rate compared to unsubstituted α,α-dibromoacetophenone.

    Data on Related Compounds:

    While specific kinetic data for this compound is not available, examining data for simpler α-haloketones can provide a qualitative understanding. For instance, kinetic studies have been performed on the reactivity of various α-haloketones, confirming that halogens alpha to a carbonyl group are more reactive to nucleophilic substitution than in simple halo-alkanes. up.ac.za Computational studies on the reaction of α-bromoacetophenone with various nucleophiles have provided insights into the activation energies and reaction pathways, which are generally low, indicating high reactivity. up.ac.za

    Interactive Data Table: Expected Factors Influencing Reaction Kinetics

    Below is a conceptual table outlining the expected influence of various factors on the kinetics of nucleophilic substitution reactions of this compound, based on general principles for α-haloketones.

    FactorInfluence on Reaction RateRationale
    Nucleophile Strength Increased strength generally increases the rate.Stronger nucleophiles are more efficient at attacking the electrophilic α-carbon. ponder.ing
    Nucleophile Concentration Increasing concentration increases the rate.Consistent with a second-order rate law.
    Steric Hindrance of Nucleophile Increased hindrance decreases the rate.Hinders approach to the reaction center. libretexts.org
    Solvent Polarity (Aprotic) Increased polarity increases the rate.Stabilizes the transition state of SN2 reactions. libretexts.org
    Leaving Group Ability Better leaving group increases the rate.Bromine is a good leaving group, facilitating bond cleavage. ponder.ing

    Detailed Research Findings:

    A comprehensive search of scientific databases did not yield specific experimental kinetic data tables (e.g., rate constants, activation energies) for the reactions of this compound. Research in this area has focused more on the synthetic applications of α,α-dihalo ketones rather than detailed kinetic analyses of their reactions. researchgate.net The existing literature on related compounds, such as α-bromoacetophenone, primarily consists of computational studies that calculate activation barriers rather than experimental rate constants. up.ac.zaup.ac.za These studies indicate that nucleophilic substitution and other competing reactions, like epoxidation, have comparable and low activation energies. up.ac.za

    Spectroscopic Characterization and Structural Elucidation of 2,2 Dibromo 1 4 Methylphenyl Ethanone and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 2,2-Dibromo-1-(4-methylphenyl)ethanone can be established.

    The ¹H NMR spectrum of this compound, also known as 2,2-dibromo-1-(p-tolyl)ethanone, provides distinct signals that correspond to each unique proton environment in the molecule. Experimental data acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer shows characteristic peaks for the aromatic, methine, and methyl protons. tandfonline.com

    The aromatic protons on the p-tolyl group exhibit a typical AA'BB' splitting pattern. The two protons ortho to the carbonyl group (H-2' and H-6') are deshielded by the electron-withdrawing effect of the ketone and appear as a doublet at approximately 7.98 ppm. The two protons meta to the carbonyl group (H-3' and H-5') are found further upfield as a doublet around 7.31 ppm. tandfonline.com

    A key diagnostic signal is the singlet corresponding to the methine proton (H-1) on the carbon bearing the two bromine atoms. This proton is significantly deshielded by the adjacent carbonyl group and the two electronegative bromine atoms, resulting in a downfield chemical shift at approximately 6.71 ppm. The methyl group protons of the p-tolyl substituent appear as a sharp singlet at around 2.45 ppm. tandfonline.com

    Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    Ar-H (ortho to C=O)7.98d8.0
    Ar-H (meta to C=O)7.31d8.0
    CHBr₂6.71s-
    CH₃2.45s-

    The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In the spectrum of this compound, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift of approximately 185.6 ppm. tandfonline.com

    The aromatic carbons of the p-tolyl ring show distinct signals. The quaternary carbon attached to the methyl group (C-4') is observed around 145.7 ppm, while the quaternary carbon bonded to the carbonyl group (C-1') appears near 128.1 ppm. The aromatic CH carbons (C-2', C-6' and C-3', C-5') resonate in the typical aromatic region at approximately 129.8 ppm and 129.6 ppm, respectively. tandfonline.com

    The carbon atom bonded to the two bromine atoms (C-1) is significantly influenced by their electronegativity, resulting in a signal at around 39.9 ppm. The methyl carbon of the tolyl group gives a signal in the upfield region at about 21.8 ppm, consistent with an alkyl substituent on an aromatic ring. tandfonline.com

    Carbon AssignmentChemical Shift (δ, ppm)
    C=O185.6
    Ar-C (C-4')145.7
    Ar-CH (C-2', C-6')129.8
    Ar-CH (C-3', C-5')129.6
    Ar-C (C-1')128.1
    CHBr₂39.9
    CH₃21.8

    While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and confirmation of complex structures. For a molecule like this compound, several 2D NMR experiments would be invaluable.

    COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the coupling between adjacent aromatic protons. A cross-peak between the signals at 7.98 ppm and 7.31 ppm would definitively establish the ortho-relationship of these protons on the p-tolyl ring. modgraph.co.uk

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unequivocally assign the carbon signals. For instance, the proton signal at 6.71 ppm would show a correlation to the carbon signal at 39.9 ppm, confirming the CHBr₂ group. Similarly, correlations would be observed between the aromatic protons and their respective carbons, and between the methyl protons and the methyl carbon. science.govsdsu.edu

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity of quaternary carbons and different molecular fragments. Key correlations would be expected from the methine proton (H-1, δ 6.71 ppm) to the carbonyl carbon (δ 185.6 ppm) and the aromatic quaternary carbon C-1' (δ 128.1 ppm). Furthermore, the methyl protons (δ 2.45 ppm) would show a correlation to the aromatic carbon C-4' (δ 145.7 ppm), confirming the placement of the methyl group on the aromatic ring. modgraph.co.ukscience.gov

    Together, these advanced NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation patterns.

    HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈Br₂O), the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would manifest as a trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

    CompoundFormulaIonCalculated m/zFound m/z
    2,2-dibromo-1-(m-tolyl)ethanoneC₉H₈Br₂O[M+Na]⁺312.8834312.8828

    Liquid Chromatography-Mass Spectrometry (LC/MS) is a technique that separates compounds in a mixture before their detection by a mass spectrometer. For a compound like this compound, a reversed-phase HPLC method would typically be employed for separation, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

    The detection by MS can be achieved using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov Given its structure, the compound would likely be amenable to positive-ion mode ESI, forming protonated molecules [M+H]⁺ or adducts with solvent or salt ions like sodium [M+Na]⁺.

    A specialized LC/MS method for the selective detection of brominated organic compounds involves using negative-ion ESI with induced in-source fragmentation. tandfonline.comresearchgate.net In this approach, the molecule is fragmented within the ion source of the mass spectrometer, and the instrument is set to selectively monitor for the characteristic bromide ions at m/z 79 and m/z 81. The detection of this isotopic doublet at the retention time of the target compound provides a highly selective and sensitive method for identifying brominated species in complex mixtures. tandfonline.comresearchgate.net

    Elucidation of Fragmentation Patterns for Structural Information

    Mass spectrometry is a critical analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways characteristic of aromatic ketones, with distinctive features arising from the presence of the two bromine atoms. libretexts.orglibretexts.org

    The primary fragmentation mechanism for aromatic ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.eduyoutube.comlibretexts.org For this compound, two principal alpha-cleavage pathways are possible:

    Cleavage of the C-C bond between the carbonyl group and the dibromomethyl group. This is the most likely pathway, as it leads to the formation of a stable, resonance-stabilized 4-methylbenzoyl cation (p-toluoyl cation).

    Cleavage of the C-C bond between the carbonyl group and the 4-methylphenyl ring, which is generally less favored for aromatic ketones. miamioh.edu

    The presence of two bromine atoms is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~51% and ~49%, respectively). Consequently, any fragment containing two bromine atoms will exhibit a characteristic isotopic pattern with three peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1. Fragments with one bromine atom will show a doublet of two peaks of roughly equal intensity at M and M+2.

    The predicted major fragmentation patterns and the corresponding ions for this compound are detailed below.

    Predicted Fragmentation of this compound:

    m/z Value (for ⁷⁹Br) Ion Structure Formation Pathway
    292 (M⁺)[C₉H₈Br₂O]⁺Molecular Ion
    213[C₉H₈BrO]⁺Loss of a bromine radical (•Br)
    119[C₈H₇O]⁺Alpha-cleavage with loss of the dibromomethyl radical (•CHBr₂)
    91[C₇H₇]⁺Loss of carbon monoxide (CO) from the 4-methylbenzoyl cation

    The most significant fragmentation is the alpha-cleavage that results in the loss of the •CHBr₂ radical, leading to the formation of the 4-methylbenzoyl cation at m/z 119, which is often the base peak in the mass spectrum of similar compounds. miamioh.edu This acylium ion is highly stable due to resonance. A subsequent, very common fragmentation step is the loss of a neutral carbon monoxide (CO) molecule from this acylium ion, yielding the tolyl cation ([C₇H₇]⁺) at m/z 91. The tolyl cation can exist in equilibrium with its more stable tropylium (B1234903) ion isomer.

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

    The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the aromatic ring, the carbonyl group, the methyl group, and the carbon-bromine bonds. The presence of electron-withdrawing bromine atoms alpha to the carbonyl group is known to influence the position of the C=O stretching frequency.

    The characteristic IR absorption bands for this compound are summarized in the following table.

    Characteristic IR Absorption Frequencies:

    Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
    3100–3000C-H StretchAromatic (p-substituted phenyl)Medium to Weak
    2975–2850C-H StretchAliphatic (CH₃)Medium to Weak
    ~1700C=O StretchAryl Ketone (α,α-dihalogenated)Strong
    1610–1585C=C StretchAromatic RingMedium
    1520–1400C=C StretchAromatic RingMedium
    860–800C-H Bend (out-of-plane)1,4-Disubstituted AromaticStrong
    690–515C-Br StretchBromoalkaneMedium to Strong

    The most prominent band in the spectrum is the strong absorption from the carbonyl (C=O) stretching vibration. libretexts.org For typical aryl ketones, this band appears around 1685 cm⁻¹. However, the presence of two electronegative bromine atoms on the adjacent carbon atom induces a positive inductive effect (+I), which tends to increase the frequency of the C=O stretch. Therefore, the absorption for this compound is expected to be shifted to a higher wavenumber, likely around 1700 cm⁻¹.

    A deeper analysis of the IR spectrum involves assigning specific vibrational modes to the observed absorption bands.

    Aromatic C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. vscht.cz

    Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the para-methyl group. libretexts.org

    Carbonyl Stretching: The strong band around 1700 cm⁻¹ is due to the stretching of the carbon-oxygen double bond. Its precise location provides insight into the electronic environment, influenced by both conjugation with the aromatic ring and the inductive effects of the alpha-bromine atoms.

    Aromatic Ring Vibrations: The absorptions in the 1610–1400 cm⁻¹ region are due to C=C stretching vibrations within the benzene (B151609) ring. These bands are characteristic of aromatic compounds. vscht.cz

    C-H Out-of-Plane Bending: A strong band in the 860–800 cm⁻¹ region is a key indicator of the 1,4- (para) substitution pattern on the benzene ring. This arises from the out-of-plane bending of the C-H bonds of adjacent hydrogens on the ring.

    C-Br Stretching: The vibrations associated with the carbon-bromine bonds are found in the fingerprint region (below 1000 cm⁻¹). These C-Br stretching absorptions typically appear as medium to strong bands in the 690-515 cm⁻¹ range.

    X-ray Crystallography

    Based on the structures of analogous α,α-dibromoacetophenones, the molecule of this compound is expected to adopt a conformation where the 4-methylphenyl group and the carbonyl group are nearly coplanar to maximize π-orbital overlap and conjugation. nih.govresearchgate.net However, steric hindrance from the bulky bromine atoms may cause a slight twist, resulting in a dihedral angle between the plane of the phenyl ring and the plane of the C-C(=O)-C core.

    In the solid state, molecules are likely to be packed in the crystal lattice stabilized by weak intermolecular interactions. These can include C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from the aromatic ring or methyl group of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal structure, as observed in similar compounds. nih.gov

    The intramolecular geometric parameters for this compound can be estimated from published data for analogous structures. nih.govresearchgate.net These parameters provide a quantitative description of the molecular geometry.

    Expected Bond Lengths (in Angstroms, Å):

    Bond Expected Length (Å)
    C=O1.21 - 1.23
    C(aryl)-C(carbonyl)1.48 - 1.50
    C(carbonyl)-C(bromo)1.53 - 1.55
    C-Br1.93 - 1.96
    C-C (in aromatic ring)1.37 - 1.40
    C(aryl)-C(methyl)1.50 - 1.52

    Expected Bond Angles (in Degrees, °):

    Angle Expected Value (°)
    C(aryl)-C(carbonyl)-O119 - 121
    C(aryl)-C(carbonyl)-C(bromo)117 - 119
    O=C-C(bromo)121 - 123
    Br-C-Br110 - 112
    C(carbonyl)-C-Br107 - 109

    The bond angle Br-C-Br is expected to be close to the tetrahedral angle of 109.5°, but may be slightly larger or smaller due to steric repulsion between the large bromine atoms. The bond lengths and angles around the carbonyl carbon reflect its sp² hybridization, with angles close to 120°. The planarity of the molecule is defined by the dihedral angle between the aromatic ring and the carbonyl group, which is expected to be small, indicating a largely planar conformation.

    Investigation of Intermolecular Interactions and Crystal Packing

    The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, X-ray crystallography studies reveal that crystal packing is primarily governed by weak non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

    Analysis of structurally similar compounds, such as 2,2-Dichloro-1-(4-methylphenyl)ethanone, shows that the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov This type of interaction is also observed in the crystal structure of 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, where C—H⋯O interactions connect molecules into two-dimensional arrays. nih.gov In this derivative, these layers are further linked by π–π stacking interactions, with a centroid-to-centroid distance of 3.596 (5) Å. nih.gov

    A summary of crystallographic data for a closely related derivative, 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, is presented below, illustrating the typical parameters determined during structural elucidation. nih.gov

    Crystallographic Data for 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

    Parameter Value
    Chemical Formula C₉H₈Br₂O₃
    Molecular Weight 323.97
    Crystal System Monoclinic
    Space Group P2₁/n
    a (Å) 7.0370 (14)
    b (Å) 10.805 (2)
    c (Å) 13.871 (3)
    β (°) 98.80 (3)
    Volume (ų) 1042.3 (4)

    Elemental Analysis for Compositional Verification

    Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound to verify its empirical and molecular formula. For this compound (C₉H₈Br₂O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

    This analytical method provides crucial validation of a synthesized compound's identity and purity. The experimentally determined percentages are compared against the calculated theoretical values. A close correlation between the experimental and theoretical data confirms that the synthesized compound has the expected atomic composition, ruling out significant impurities or an incorrect structure. While specific experimental results for the title compound are not detailed in the provided sources, the table below shows the calculated theoretical values which serve as the benchmark for such analysis.

    Theoretical Elemental Composition of this compound

    Element Symbol Atomic Weight Molar Mass ( g/mol ) Percentage (%)
    Carbon C 12.011 108.099 37.05
    Hydrogen H 1.008 8.064 2.76
    Bromine Br 79.904 159.808 54.75
    Oxygen O 15.999 15.999 5.48

    | Total | C₉H₈Br₂O | | 291.970 | 100.00 |

    Chromatographic Methods for Purity Assessment and Isolation

    Chromatographic techniques are indispensable tools in synthetic organic chemistry for monitoring reaction progress, assessing product purity, and performing purification.

    Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive method used to monitor the progress of chemical reactions. chemistryhall.comwisc.eduresearchgate.net In the synthesis of this compound from its precursor, 1-(4-methylphenyl)ethanone, TLC allows the chemist to track the consumption of the starting material and the formation of the product. wisc.edu

    The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edu The starting material and the dibrominated product have different polarities and thus travel up the TLC plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values. chemistryhall.com A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly used as the mobile phase. rsc.orgorgsyn.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. rsc.org Visualization of the spots is typically achieved under UV light or by using a chemical staining agent. chemistryhall.com

    Typical TLC Parameters for Reaction Monitoring

    Parameter Description
    Stationary Phase Silica gel (SiO₂) on aluminum or glass plates
    Mobile Phase (Eluent) Typically a mixture of hexanes and ethyl acetate (e.g., 4:1, 10:1, or 20:1 v/v) rsc.orgorgsyn.org
    Application A dilute solution of the reaction mixture spotted near the bottom of the plate

    | Visualization | UV light (254 nm) or chemical stains (e.g., potassium permanganate, p-anisaldehyde) chemistryhall.comresearchgate.net |

    After the reaction is complete, column chromatography is employed to isolate and purify the desired product from any remaining starting material, byproducts, or other impurities. orgsyn.org This technique works on the same principles as TLC but on a larger, preparative scale. orgsyn.org Flash chromatography, which uses pressure to accelerate the solvent flow, is a common and efficient variant. orgsyn.org

    The crude reaction mixture is loaded onto the top of a column packed with a solid adsorbent, most commonly silica gel. orgsyn.org A solvent system, often determined by prior TLC analysis, is then passed through the column. orgsyn.org The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure product, as identified by TLC, are combined. orgsyn.org For the purification of α,α-dihalo ketones like this compound, a gradient elution might be used, starting with a non-polar solvent like hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate to elute the compounds. orgsyn.orgmdpi.com

    Typical Column Chromatography Parameters for Purification

    Parameter Description
    Stationary Phase Silica gel (40-63 µm particle size for flash chromatography) orgsyn.org
    Mobile Phase (Eluent) Hexanes/Ethyl Acetate, Hexanes/Dichloromethane (B109758), or similar solvent systems, often run in a gradient orgsyn.org
    Loading Method The crude product is dissolved in a minimal amount of solvent and applied to the column, or adsorbed onto a small amount of silica gel (dry loading)
    Elution The solvent is passed through the column via gravity or positive pressure (flash)

    | Fraction Analysis | Collected fractions are analyzed by TLC to identify those containing the pure product |

    Computational Chemistry and Theoretical Studies of 2,2 Dibromo 1 4 Methylphenyl Ethanone

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into molecular properties. However, no specific DFT studies for 2,2-Dibromo-1-(4-methylphenyl)ethanone have been reported in the scientific literature.

    Geometry Optimization and Conformational Analysis

    A foundational step in computational chemistry involves optimizing the molecular geometry to find the lowest energy conformation. This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. Such studies, which would provide insight into the molecule's flexibility and preferred three-dimensional shape, have not been published for this compound.

    Prediction of Electronic Properties (e.g., HOMO-LUMO Gap)

    The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic properties that help in understanding a molecule's reactivity, electronic transitions, and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests a more reactive species. At present, there are no published calculations detailing the HOMO-LUMO energies or the energy gap for this compound.

    Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

    DFT calculations are frequently used to predict spectroscopic data, which can aid in the structural elucidation of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would be valuable for confirming its structure and assigning experimental spectra. However, no such computational NMR studies have been documented.

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

    Visualization of Charge Distribution and Identification of Reactive Sites

    An MEP map of this compound would illustrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This would visually identify the likely sites for nucleophilic attack (e.g., the carbonyl carbon) and electrophilic attack (e.g., the carbonyl oxygen). No MEP maps or associated analyses for this specific compound are available in the literature.

    Analysis of Intermolecular Interactions

    Hirshfeld Surface Analysis

    Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis shows that the crystal packing is primarily governed by a combination of hydrogen bonding and van der Waals interactions. nih.gov

    Table 1: Major Intermolecular Contact Contributions from Hirshfeld Surface Analysis
    Interaction TypeContribution (%)
    H···Br/Br···H36.1% nih.gov
    H···H22.2% nih.gov
    H···O/O···H14.1% nih.gov
    H···C/C···H13.9% nih.gov

    Reduced Density Gradient (RDG) for Non-Bonded and Weak Interactions

    Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. While specific RDG studies focused solely on this compound are not extensively detailed, the findings from Hirshfeld surface analysis confirm the prevalence of non-bonded and weak interactions.

    The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds that link molecules into infinite chains. nih.gov The dominance of H···Br, H···H, and H···O contacts, as quantified by Hirshfeld analysis, underscores the importance of van der Waals forces and hydrogen bonding in the compound's supramolecular architecture. nih.gov RDG analysis, when applied to similar molecular systems, typically reveals large, low-gradient regions corresponding to these van der Waals interactions and distinct spikes indicative of stronger hydrogen bonds.

    Molecular Docking and Biological Activity Predictions

    Molecular docking simulations are employed to predict the binding orientation and affinity of a small molecule to a target protein. While direct docking studies on this compound are limited, predictions can be inferred from computational studies of analogous compounds containing the ethanone or α-haloketone motif.

    Predicted Interactions with Protein Targets (based on analogous compounds)

    Based on docking studies of structurally related molecules, this compound is predicted to have potential interactions with a variety of enzymatic targets. The electrophilic nature of the α-carbon and the carbonyl group are key features that can facilitate binding to active sites of proteins.

    Analogous compounds have shown inhibitory activity against several classes of enzymes. For instance, various ethanone derivatives have been studied as potential inhibitors for proteins involved in microbial infections, such as Dehydrosqualene synthase and Dihydrofolate reductase from Staphylococcus aureus. Other related heterocyclic compounds have been evaluated as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes. Therefore, it is plausible that this compound could exhibit affinity for similar targets.

    Table 2: Potential Protein Targets for this compound Based on Analogous Compounds
    Potential Protein Target ClassSpecific ExamplesRationale from Analogous Compounds
    Bacterial EnzymesDehydrosqualene synthase, Dihydrofolate reductase (DHFR)Ethanone derivatives show binding affinity to these targets in S. aureus.
    OxidoreductasesCyclooxygenase (COX-1, COX-2)Compounds with related structural motifs have been designed as COX inhibitors.
    Various EnzymesLyase, Kinase, ProteaseGeneral target classes predicted for structurally similar small molecules.

    Advanced Synthetic Utility and Applications

    Building Block for Complex Organic Molecules

    As a member of the α,α-dihaloketone family, 2,2-Dibromo-1-(4-methylphenyl)ethanone is a valuable precursor for the construction of diverse and complex organic molecules, particularly heterocyclic compounds. These halogenated ketones are recognized for their role in synthesizing various heterocyclic systems due to their high reactivity.

    While specific, detailed examples of multi-step syntheses starting directly from this compound to produce large, complex molecules are not extensively documented in readily available literature, the known reactivity of α,α-dihaloketones allows for the postulation of several synthetic pathways. For instance, these compounds are known to react with a variety of binucleophiles to form five, six, and seven-membered rings. The general reaction schemes involve the initial displacement of one bromine atom, followed by an intramolecular cyclization with the displacement of the second bromine atom.

    One of the most common applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis, a well-established method for the preparation of thiazole derivatives. In a similar vein, this compound can be expected to react with thioamides to yield 2-aminothiazole derivatives. These thiazole rings are core structures in many pharmaceutically active compounds.

    Furthermore, the reaction of α,α-dihaloketones with amidines or guanidines can lead to the formation of substituted pyrimidines, another class of heterocycles with significant biological and pharmaceutical importance. The versatility of this compound as a building block lies in its ability to introduce a substituted phenyl ethanone moiety into a larger molecular framework, which can then be further functionalized.

    Synthesis of Biologically Active Compounds and Medicinal Chemistry Intermediates

    The structural motif of this compound is a key component in the synthesis of various compounds with potential and established biological activities. Its role as a reactive intermediate allows for its incorporation into larger molecules designed to interact with biological targets.

    Precursors for Antitumor Agents (based on α,α-dihaloketones)

    While direct evidence of antitumor agents synthesized from this compound is limited in the reviewed literature, the broader class of α,α-dihaloketones and related acetophenone (B1666503) derivatives are known precursors to compounds with cytotoxic properties. For example, chalcones, which are typically synthesized from acetophenones and benzaldehydes, have shown promise as antitumor agents. Although the synthesis of chalcones does not directly involve a dibromo intermediate, the underlying aromatic ketone structure is a shared feature. The biological activity of these molecules suggests that the 1-(4-methylphenyl)ethanone substructure could be a valuable pharmacophore in the design of new anticancer drugs.

    The general principle involves the synthesis of hybrid molecules where the 1-(4-methylphenyl)ethanone moiety is linked to other pharmacologically active fragments. The reactivity of the dibromo group in this compound provides a chemical handle to attach such fragments, potentially leading to novel compounds with enhanced or selective antitumor activity.

    Development of Pharmaceutical Scaffolds and Therapeutic Agents

    The utility of α,α-dihaloketones as intermediates extends to the development of various pharmaceutical scaffolds. While specific therapeutic agents derived directly from this compound are not prominently reported, a related compound, 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, serves as a crucial intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for the treatment of insomnia. This highlights the potential of dibrominated ketone structures in the synthesis of complex, multi-cyclic pharmaceutical agents.

    The reactivity of the dibromo group allows for the construction of fused ring systems and the introduction of diverse functional groups, which are key features in the design of novel drugs. The 4-methylphenyl group can also play a role in the pharmacological profile of the final compound, potentially influencing its binding to biological targets.

    Intermediate in Agrochemical and Specialty Chemical Synthesis

    One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of the fungicide, cyazofamid. researchgate.net Cyazofamid is a potent and selective inhibitor of the mitochondrial cytochrome bc1 complex in Oomycete fungi, making it an important tool in agriculture for controlling diseases like late blight in potatoes and tomatoes. researchgate.net

    The synthesis of cyazofamid involves the construction of a substituted imidazole ring, for which this compound is a precursor. A crucial step in this synthesis is the preparation of the intermediate 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. While the exact industrial synthesis pathway may vary, the general approach involves the reaction of precursors derived from 4-methylacetophenone. The bromination of 4-methylacetophenone to this compound is a plausible initial step to introduce the necessary reactivity for the subsequent cyclization and functionalization steps to form the imidazole core of cyazofamid.

    Table 1: Synthetic Intermediates in the Potential Pathway to Cyazofamid

    Compound NameStructureRole in Synthesis
    4-Methylacetophenone4-MethylacetophenoneStarting Material
    This compoundthis compoundKey Dibromo Intermediate
    5-(4-methylphenyl)-1H-imidazole-2-carbonitrile5-(4-methylphenyl)-1H-imidazole-2-carbonitrileCore Imidazole Intermediate
    CyazofamidCyazofamidFinal Agrochemical Product researchgate.net

    Preparation of Functionalized Derivatives for Material Science Applications

    The application of this compound in material science is an area with potential for exploration, although specific examples are not widely reported in the current scientific literature. The reactive nature of the dibromo group suggests that this compound could be used as a monomer or a cross-linking agent in the synthesis of functional polymers.

    For instance, the carbonyl group and the aromatic ring could be incorporated into polymer backbones to modify their thermal and mechanical properties. The bromine atoms could also serve as initiation sites for controlled radical polymerization techniques, allowing for the synthesis of well-defined polymer architectures.

    Furthermore, the 1-(4-methylphenyl)ethanone moiety could be incorporated into dyes or photoactive materials. The aromatic system can be functionalized to tune the electronic and optical properties of the resulting materials. However, further research is needed to fully realize the potential of this compound in the development of new materials.

    Environmental Considerations and Green Chemistry Aspects

    Development of Sustainable Synthetic Routes

    Traditional methods for the synthesis of α-haloketones often involve the use of elemental halogens, such as bromine (Br₂), which are hazardous and produce corrosive hydrogen halide byproducts. In the pursuit of sustainability, significant research has been directed toward cleaner alternatives.

    A prominent sustainable route for the synthesis of 2,2-dibromo-1-arylethanones involves the use of a hydrogen peroxide (H₂O₂) and aqueous hydrobromic acid (HBr) system. This method is considered more environmentally friendly as it avoids the use of elemental bromine. The reaction can be applied to 1-arylethanones, including the precursor to the target compound, 1-(4-methylphenyl)ethanone. This process is noted for its rapid reaction times and high yields.

    Another sustainable approach involves the reaction of oximes with the same H₂O₂-HBr system. This method serves a dual purpose by first deoximating the substrate to form the ketone, which is then subsequently brominated in situ. This pathway is lauded for being environmentally friendly, sustainable, and straightforward to execute.

    These modern routes represent a significant improvement over older methods that utilize more hazardous materials and generate more waste, aligning with the core principles of green chemistry.

    Minimization of Hazardous Waste Generation

    A primary goal of green chemistry is the reduction or elimination of waste. The environmental impact of a chemical process can be quantified using metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor signifies a greener process.

    The H₂O₂-HBr system for synthesizing 2,2-Dibromo-1-(4-methylphenyl)ethanone is a prime example of waste minimization. In this reaction, hydrogen peroxide serves as an oxidant, and its primary byproduct is water, which is innocuous. This contrasts sharply with methods that use stoichiometric amounts of hazardous reagents that ultimately contribute to a larger waste stream.

    By designing syntheses with high atom economy—where a high proportion of the atoms in the reactants are incorporated into the final product—the generation of hazardous waste is inherently minimized. The selection of catalytic reagents over stoichiometric ones is a key strategy in achieving this, though specific catalytic cycles for this dibromination are still a developing area of research.

    Table 1: Conceptual E-Factor Comparison for Different Bromination Strategies

    Synthetic Strategy Primary Reagents Major Byproducts Conceptual E-Factor Green Chemistry Alignment
    Traditional Bromination 1-(4-methylphenyl)ethanone, Br₂ HBr, excess Br₂ High Poor

    Note: This table provides a conceptual comparison. Actual E-Factor values depend on specific reaction conditions, yields, and purification methods.

    Green Solvents and Reagent Selection in Synthesis

    The choice of solvents and reagents is a cornerstone of green synthetic chemistry. Solvents constitute a major portion of the waste generated in many chemical processes.

    Reagent Selection

    As highlighted previously, the selection of hydrogen peroxide as an oxidizing agent is a significant green improvement. It is inexpensive, effective, and environmentally benign. In contrast, traditional brominating agents like elemental bromine are toxic and pose significant handling and disposal challenges. Other reagents like N-Bromosuccinimide (NBS) are also used but can contribute to waste streams that are more difficult to manage.

    Solvent Selection

    Many documented syntheses of α-haloketones have employed solvents that are now considered problematic, such as chloroform (B151607), dioxane, and benzene (B151609). whiterose.ac.uk These solvents are often volatile organic compounds (VOCs) with significant health and environmental hazards.

    Green chemistry encourages the replacement of such solvents with safer alternatives. Ideal green solvents have low toxicity, are biodegradable, are sourced from renewable feedstocks, and have a low flammability. While specific studies on the synthesis of this compound using next-generation green solvents are not widely documented, the principles of green chemistry suggest exploring options like water, supercritical fluids (e.g., CO₂), or bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). Ionic liquids have also been investigated as alternative reaction media for similar syntheses, sometimes offering enhanced reaction rates and easier product separation. mdpi.com

    Table 2: Classification of Solvents Used in or Potentially Applicable to α-Haloketone Synthesis

    Solvent Class Examples Green Chemistry Assessment
    Halogenated Hydrocarbons Chloroform, Dichloromethane (B109758) Undesirable; toxic and environmentally persistent. whiterose.ac.uk
    Ethers Diethyl ether, Dioxane Dioxane is a carcinogen; others pose flammability and peroxide formation risks.
    Hydrocarbons Benzene, Toluene Benzene is a known carcinogen; to be avoided. whiterose.ac.uk
    Bio-Derived Solvents 2-Methyltetrahydrofuran (2-MeTHF), Cyrene Preferred; derived from renewable sources, often with better safety profiles.

    Energy Efficiency in Reaction Processes

    Reducing energy consumption is another key principle of green chemistry, as it often correlates with reduced greenhouse gas emissions and lower costs. Many traditional organic reactions require significant energy input for prolonged heating or deep cooling.

    A frontier in energy-efficient synthesis is the use of alternative energy sources and techniques. Mechanochemistry , for instance, involves conducting reactions by grinding, milling, or shearing solid reactants, often in the absence of any solvent. researchgate.net This technique can lead to dramatically reduced reaction times and eliminates the energy-intensive processes of heating and distilling large volumes of solvent. researchgate.net While not yet a documented standard for producing this compound, mechanochemical approaches represent a promising avenue for future green process development for this class of compounds. researchgate.net Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency. mdpi.com

    Laboratory Safety and Handling Protocols for 2,2 Dibromo 1 4 Methylphenyl Ethanone in Academic Research

    General Principles of Chemical Hygiene and Safety in Laboratory Environments

    A robust foundation in chemical hygiene is mandatory for all laboratory personnel. rochester.eduwku.educornell.edu This begins with a comprehensive understanding of the potential hazards associated with the chemicals being used. rochester.edu Key principles include minimizing all chemical exposures, regardless of the perceived toxicity of the substance. greenwgroup.com It is crucial to avoid underestimating the risks associated with chemical mixtures, which should be considered more toxic than their most hazardous component. greenwgroup.com

    Before beginning any experiment, a thorough plan should be developed that identifies and assesses potential hazards. greenwgroup.com Laboratory personnel must be familiar with the location and proper operation of safety equipment, such as eyewash stations, safety showers, and fire extinguishers. wku.edugreenwgroup.com Good laboratory practices extend to personal hygiene; hands should be washed thoroughly after handling any chemical, before leaving the laboratory, and before eating. greenwgroup.com To prevent contamination, personal items should be kept separate from areas where chemicals are handled. greenwgroup.com

    Engineering controls, such as chemical fume hoods and other ventilation systems, are the primary means of controlling exposure to airborne substances and should be used whenever there is a possibility of generating hazardous vapors or dust. rochester.educornell.edu

    Personal Protective Equipment (PPE) Requirements

    Personal Protective Equipment (PPE) serves as a critical barrier against chemical exposure and is to be used in conjunction with engineering and administrative controls. nd.edu A hazard assessment is necessary to determine the specific PPE required for a given task or work area. ncsu.edu The minimum PPE for working in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes. ncsu.edu

    Protecting the eyes and face from chemical splashes, vapors, and projectiles is of paramount importance. msu.eduosha.gov The minimum requirement for eye protection in a laboratory setting is safety glasses with side shields. ncsu.edu However, when there is a risk of chemical splashes, chemical splash goggles are required as they form a seal around the eyes, offering more comprehensive protection. ncsu.eduwsu.educanadasafetytraining.com

    For procedures involving a significant splash hazard, such as transferring large volumes of liquids or working with highly reactive substances, a face shield should be worn in addition to safety glasses or goggles. ncsu.eduwsu.edu It is important to note that a face shield does not provide adequate eye protection on its own and must always be worn with primary eye protection. wsu.edu All protective eyewear should meet the standards set by the American National Standards Institute (ANSI Z87.1). ucsf.edu

    Table 1: Eye and Face Protection Selection Guide

    Hazard Level Required Protection Examples of Tasks
    Low RiskSafety glasses with side shieldsGeneral lab work with minimal splash risk
    Moderate RiskChemical splash gogglesHandling corrosive or injurious chemicals, pipetting, mixing solutions msu.edu
    High RiskChemical splash goggles and a face shieldTransferring large quantities of hazardous liquids, working with highly reactive substances ncsu.edumsu.eduwsu.edu

    Gloves are essential to prevent skin contact with hazardous chemicals. greenwgroup.comcanadasafetytraining.com The selection of the appropriate glove material is critical and depends on the specific chemical being handled. Nitrile gloves are a common choice in laboratories and offer protection against a wide range of chemicals, but they may not be suitable for all substances. ucsf.edulsuhsc.eduwellbefore.com For halogenated organic compounds, it is important to consult the glove manufacturer's chemical resistance guide to ensure the chosen material provides adequate protection. ucsf.edu

    Materials such as neoprene and polyvinyl alcohol (PVA) can offer enhanced protection against certain organic solvents and chlorinated compounds. lsuhsc.edulanonpro.storeehstoday.com However, PVA gloves are water-soluble and should not be used in aqueous solutions or high-humidity environments. lanonpro.storeehstoday.com Gloves should be inspected for any signs of degradation or punctures before use and should be removed and replaced immediately if contamination occurs. ucsf.edu To prevent the spread of contamination, gloves should not be worn when touching common surfaces like doorknobs, telephones, or computer keyboards. lsuhsc.edu

    Table 2: Common Glove Materials and Their General Resistance

    Glove Material Generally Good For Generally Poor For
    NitrileMany chemicals, oils, and solvents lsuhsc.eduwellbefore.comKetones, strong oxidizing acids, some chlorinated solvents wellbefore.com
    NeopreneAcids, bases, many organic solvents lsuhsc.eduehstoday.comSome chlorinated and aromatic hydrocarbons
    Polyvinyl Alcohol (PVA)Aromatic and chlorinated solvents lanonpro.storeehstoday.comWater-based solutions, high humidity environments lanonpro.storeehstoday.com

    Protective clothing, such as lab coats, is worn to protect the skin and personal clothing from chemical splashes and contamination. fsu.educornell.edu Lab coats should be appropriately sized, fully buttoned with sleeves rolled down, and made of a material suitable for the hazards present. lsuhsc.eduunl.edu For work with flammable materials, lab coats made of 100% cotton or flame-resistant materials like Nomex® are recommended, while synthetic materials such as polyester should be avoided as they can melt and adhere to the skin in a fire. lsuhsc.edufsu.eduunl.edu

    Lab coats should be removed before leaving the laboratory to prevent the transfer of hazardous materials to public areas. lsuhsc.edu Contaminated lab coats should not be taken home for laundering; they must be professionally cleaned to avoid contaminating the home environment. fsu.eduunl.edu In addition to a lab coat, long pants and closed-toe shoes are mandatory to ensure full skin coverage. ncsu.edulsuhsc.edu

    Safe Handling Procedures

    Safe handling of 2,2-Dibromo-1-(4-methylphenyl)ethanone requires a diligent and informed approach. All work with this and other hazardous chemicals should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors. fishersci.comfishersci.com Direct contact with the skin and eyes should be avoided through the consistent use of appropriate PPE. fishersci.com In case of accidental contact, the affected area should be flushed with copious amounts of water for at least 15 minutes, and medical attention should be sought. fishersci.com

    Proper storage of chemicals is crucial for maintaining a safe laboratory. redasafe.comcase.edu Halogenated compounds like this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. fishersci.comcase.edu Containers should be kept tightly closed to prevent the release of vapors. fishersci.comfishersci.com

    A fundamental principle of chemical storage is the segregation of incompatible materials to prevent dangerous reactions such as fires, explosions, or the generation of toxic gases. redasafe.comsafetynow.comepa.gov Halogenated compounds should be stored separately from reactive substances. General guidelines for chemical segregation include:

    Acids and Bases: Store separately.

    Oxidizers and Flammables/Organics: Store separately. redasafe.comcase.edusafetynow.com

    Water-Reactive Chemicals: Store in a dry location.

    Chemical storage cabinets, such as those designed for flammable or corrosive materials, should be used to properly segregate different hazard classes. redasafe.comcase.edu It is also important to maintain an accurate inventory of all chemicals and to ensure that all containers are clearly and correctly labeled. case.edusafetynow.com

    Transfer and Dispensing Protocols

    The transfer and dispensing of this compound, a halogenated organic solid, requires a meticulous approach to minimize exposure and prevent contamination. All manipulations should be conducted within a certified chemical fume hood to control the inhalation of any dust or vapors. fisheramerican.commrclab.commaastrichtuniversity.nl Personal protective equipment (PPE) is mandatory and should include, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles. fishersci.com

    For transferring the solid compound, non-sparking spatulas and weigh boats should be utilized. To prevent the generation of airborne dust, the compound should be handled gently. If the compound is in a crystalline or powdered form, it is advisable to use a technique that minimizes dust creation, such as carefully scooping rather than pouring from a height. For small-scale transfers, a disposable weigh boat can be used and discarded directly into the appropriate waste container to minimize cleaning and potential for contamination.

    When dispensing the compound for a reaction, it should be added directly to the reaction vessel within the fume hood. If the reaction vessel is located outside the fume hood, a sealed container should be used for transport. It is crucial to ensure that all containers are clearly labeled with the full chemical name and any relevant hazard warnings. illinois.edu After dispensing, any residual compound on the spatula or work surface should be decontaminated and cleaned promptly.

    Interactive Table: Recommended Personal Protective Equipment (PPE) for Handling this compound

    Body PartRecommended PPERationale
    EyesChemical splash gogglesProtects against splashes and dust.
    HandsChemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.
    BodyLab coatProtects clothing and skin from contamination.
    RespiratoryUse in a fume hoodMinimizes inhalation of dust or vapors.

    Importance of Working in Properly Functioning Fume Hoods and Ventilation Systems

    The use of a properly functioning chemical fume hood is a critical engineering control for safely handling this compound. fisheramerican.commrclab.com Fume hoods are designed to capture and exhaust hazardous vapors, dusts, and fumes, providing a primary barrier of protection for the researcher. mrclab.commaastrichtuniversity.nl Given that halogenated organic compounds can be volatile and may have toxicological properties that are not fully characterized, minimizing inhalation exposure is paramount.

    A properly functioning fume hood maintains a constant flow of air away from the user, preventing the escape of contaminants into the laboratory environment. maastrichtuniversity.nl The sash of the fume hood should be kept as low as possible to maximize the capture velocity and provide a physical barrier. umbc.eduharvard.edu It is essential to work at least six inches inside the hood to ensure effective containment. harvard.edu

    Before any work is initiated, the functionality of the fume hood should be verified. This can be done by checking the airflow monitor or by observing a visual indicator such as a strip of tissue paper to confirm that air is being drawn into the hood. harvard.edu Regular certification and maintenance of fume hoods, as part of a laboratory's chemical hygiene plan, are necessary to ensure they are operating at optimal performance. osha.gov A malfunctioning ventilation system can lead to the accumulation of hazardous vapors in the breathing zone of the user and the general laboratory atmosphere, posing a significant health risk. umbc.edu

    Emergency Procedures and Spill Response

    Chemical Spill Management Protocols

    In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate potential hazards. The response will depend on the size and location of the spill.

    For a minor spill (a small amount of solid that can be safely cleaned up by trained laboratory personnel), the following steps should be taken:

    Alert nearby personnel: Inform colleagues in the immediate vicinity of the spill.

    Isolate the area: Prevent others from entering the spill area.

    Don appropriate PPE: This should include a lab coat, chemical-resistant gloves, and eye protection.

    Contain the spill: If it is a solid, carefully sweep it up to avoid creating dust. Absorbent pads can be used to surround the spill area. acs.org

    Clean the spill: The spilled material should be collected in a designated hazardous waste container. princeton.edu The area should then be decontaminated with a suitable solvent (such as soap and water, if appropriate) and wiped clean. acs.orgfsu.edu

    Dispose of waste: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste. princeton.edu

    For a major spill (a large quantity of the substance or a spill in a public area), the following actions are critical:

    Evacuate the area: Immediately evacuate the laboratory and alert others to do the same. auburn.edu

    Activate the fire alarm if necessary: This will alert building occupants and emergency services.

    Contact emergency personnel: From a safe location, call the institution's emergency number and provide details of the spill, including the chemical name and location. princeton.edu

    Do not attempt to clean up a major spill unless you are trained and equipped to do so.

    Eyewash and Safety Shower Protocols

    Accidental exposure of this compound to the eyes or skin requires immediate and thorough irrigation. umces.edusjsu.edu Emergency eyewash stations and safety showers are essential pieces of safety equipment in any laboratory where hazardous chemicals are handled. wikipedia.orgppe-online.com

    Eye Contact: If the compound comes into contact with the eyes, immediately proceed to the nearest eyewash station. cornell.edu

    Hold the eyelids open and flush the eyes with a continuous stream of tepid water for at least 15 minutes. umces.educornell.edu

    Roll the eyeballs to ensure that the entire surface of the eye and the area under the eyelids are rinsed thoroughly. umces.edu

    Remove contact lenses while flushing, if possible. umces.edu

    Seek immediate medical attention after the flushing period. umces.educornell.edu

    Skin Contact: In case of skin contact, promptly go to the nearest safety shower. cornell.edu

    Remove all contaminated clothing while under the shower. umces.educornell.edu

    Flush the affected area of the body with copious amounts of water for at least 15 minutes. umces.educornell.edu

    Seek medical attention after showering. cornell.edu

    It is crucial for all laboratory personnel to know the location and operation of the eyewash stations and safety showers in their work area before starting any experiment. ouhsc.edu

    Fire Safety Measures and Extinguisher Use

    This compound is an organic solid and, while not highly flammable, can burn if exposed to a source of ignition. In the event of a fire involving this compound, the following measures should be taken:

    Alert personnel and evacuate: If the fire is small and can be safely extinguished, alert others in the lab. If the fire is large or spreading, activate the fire alarm and evacuate the area immediately.

    Use the correct fire extinguisher: For fires involving organic solids, a Class A or Class B fire extinguisher is generally appropriate. cityfire.co.ukfire-risk-assessment-network.com

    Dry chemical extinguishers (ABC type) are versatile and effective on fires involving ordinary combustibles, flammable liquids, and electrical equipment. ifsecglobal.com

    Carbon dioxide (CO2) extinguishers can also be used, as they displace oxygen and cool the fire. fishersci.com

    Water extinguishers may be used for Class A fires but should be used with caution to avoid spreading the chemical if it is molten. cityfire.co.uksafelincs.co.uk

    Interactive Table: Fire Extinguisher Selection for this compound

    Extinguisher TypeClassSuitable for this Compound?Notes
    Dry Chemical (ABC)A, B, CYesA versatile option for most lab fires. ifsecglobal.com
    Carbon Dioxide (CO2)B, CYesDisplaces oxygen and cools. fishersci.com
    WaterAWith CautionCan be used on solid combustibles, but may spread molten material. cityfire.co.uksafelincs.co.uk
    FoamA, BYesCan smother the fire. fire-risk-assessment-network.comcws.com

    Only trained personnel should attempt to extinguish a fire. If there is any doubt about the ability to control the fire, evacuate and call for professional assistance.

    Waste Management and Disposal

    Proper waste management is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must be disposed of as hazardous waste. bucknell.eduubc.ca

    All waste containing this compound, including unreacted material, contaminated consumables (e.g., gloves, weigh boats, paper towels), and solutions, must be collected in a designated and properly labeled hazardous waste container. illinois.edu The container should be made of a material compatible with halogenated organic compounds and have a secure lid to prevent the release of vapors. illinois.eduubc.ca

    It is imperative to segregate halogenated organic waste from non-halogenated organic waste. bucknell.educornell.edu Halogenated waste requires specific treatment processes, such as incineration at high temperatures, to ensure the complete destruction of the hazardous compounds and to prevent the formation of toxic byproducts. bucknell.eduepa.gov Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. cornell.edu

    Researchers must follow their institution's specific guidelines for hazardous waste disposal. This typically involves completing a hazardous waste tag that accurately identifies the contents of the waste container, including the chemical name and approximate quantity. illinois.edu The labeled waste container should then be stored in a designated satellite accumulation area until it is collected by trained hazardous waste personnel. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. cornell.edu

    Segregation and Labeling of Chemical Waste

    Proper segregation and labeling of chemical waste are fundamental to ensuring safety and regulatory compliance within an academic research setting. For this compound, waste must be treated as hazardous, with a specific focus on its classification as a halogenated organic compound. bucknell.edutemple.edu

    Waste streams containing this compound must be kept separate from non-halogenated organic wastes. bucknell.educornell.edu This is critical because the disposal methods for halogenated and non-halogenated compounds differ significantly, with co-mingling increasing disposal costs and environmental risks. temple.educornell.eduubc.ca Waste should also be segregated from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent violent reactions. fishersci.comfishersci.com

    All waste containers must be clearly and accurately labeled the moment waste is first added. temple.edu The label must include:

    The words "Hazardous Waste". bucknell.edu

    The full chemical name: "Waste this compound". Chemical formulas and abbreviations are generally unacceptable for waste labeling.

    The specific hazard characteristics (e.g., Corrosive, Toxic). bucknell.edu

    The name of the principal investigator or laboratory responsible.

    The date of accumulation.

    Containers should be appropriate for the type of waste (e.g., glass or polyethylene for liquids, wide-mouth containers for solids) and must be kept tightly sealed except when adding waste. illinois.eduupenn.edu Contaminated lab materials, such as gloves, pipette tips, and absorbent pads used for spills, should be collected in a separate, sealed, and clearly labeled container as solid hazardous waste. upenn.edu

    Table 1: Waste Segregation Guide for this compound

    Waste TypeContainer TypeSegregation RequirementLabeling Example
    Solutions of this compound in halogenated solvents (e.g., Dichloromethane)Glass or Polyethylene CarboyStore in "Halogenated Organic Liquid Waste"HAZARDOUS WASTE Waste Halogenated Organics (this compound, Dichloromethane) Hazard: Toxic, Corrosive
    Solutions of this compound in non-halogenated solvents (e.g., Hexane)Glass or Polyethylene CarboyStore in "Halogenated Organic Liquid Waste" (due to the solute)HAZARDOUS WASTE Waste Halogenated Organics (this compound, Hexane) Hazard: Toxic, Corrosive, Flammable
    Solid this compoundWide-mouth glass or plastic jarStore in "Halogenated Organic Solid Waste"HAZARDOUS WASTE Waste this compound Hazard: Toxic, Corrosive
    Contaminated Debris (gloves, paper towels, etc.)Sealable, leak-proof plastic bag or containerStore separately from liquid wasteHAZARDOUS WASTE Contaminated Debris (this compound) Hazard: Toxic

    Environmentally Responsible Disposal Methods

    The primary disposal route for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility. bucknell.eduubc.caotago.ac.nz Unlike non-halogenated solvents, these wastes cannot typically be used as fuel additives in industrial processes like cement kilns due to the potential for forming toxic byproducts such as hydrogen bromide (HBr) upon combustion. nih.govubc.ca

    Environmentally responsible disposal extends beyond simply following regulations. It involves a "cradle-to-grave" approach to waste management, which includes minimizing the generation of waste in the first place. This can be achieved by carefully planning experiments to use the minimum amount of material required.

    Emerging technologies are exploring more sustainable ways to handle brominated waste. These methods focus on the recovery and recycling of bromine, aiming to create a circular economy for the element. liverpooluniversitypress.co.ukbsef.com For example, some processes can convert bromine impurities from waste streams into safe bromide products that can be reused industrially. recycling-magazine.com While not yet standard practice for academic laboratory waste, these developments represent a future direction for more environmentally friendly disposal. Another approach involves solvent extraction to remove brominated compounds from plastics before they are recycled via pyrolysis, preventing the formation of toxic brominated products. mdpi.com

    Risk Assessment and Standard Operating Procedures (SOPs) Development for Specific Reactions

    Given the presumed hazards of this compound, a thorough risk assessment and the development of detailed Standard Operating Procedures (SOPs) are mandatory before any work begins. acs.orgresearchgate.netchem-security-program.net This process is essential for identifying potential hazards, controlling risks, and ensuring that all laboratory personnel can perform the procedure safely. sc.edu

    The risk assessment should systematically evaluate each step of the planned experiment, considering the chemical's intrinsic hazards, the process conditions (e.g., scale, temperature, pressure), and the potential for human error. chem-security-program.net

    Table 2: Example Risk Assessment for Synthesis Using this compound

    StepPotential HazardRisk Level (Low/Med/High)Control Measures
    Weighing solid compoundInhalation of dust; Skin/eye contactMediumWeigh in a chemical fume hood. Wear nitrile gloves, lab coat, and chemical splash goggles.
    Dissolving in solventSplashing of corrosive solution; Inhalation of vaporsMediumPerform all transfers in a chemical fume hood. Use appropriate glassware. Ensure secondary containment.
    Running reaction at elevated temperatureIncreased vapor pressure; Potential for runaway reaction; Release of HBr gasHighConduct reaction in a chemical fume hood with the sash down. Use a heating mantle with temperature control. Equip reaction vessel with a condenser and a gas trap (e.g., bubbler with base) to neutralize HBr.
    Workup and extractionExposure to corrosive/toxic solutions during transfersMediumConduct all steps in a fume hood. Wear appropriate PPE. Keep waste containers nearby and properly labeled.
    Spill or accidental releaseAcute exposure (skin, eye, inhalation); Environmental contaminationHighHave a spill kit with appropriate absorbent material readily available. Evacuate area if spill is large. Follow emergency procedures outlined in SOP.

    Based on the risk assessment, a detailed SOP must be written. A well-written SOP is not just a procedural document but a critical training tool. sc.eduutexas.edu It should be specific to the laboratory and the experiment and include the following sections: chem-security-program.netsc.edu

    Hazard Identification: Detail the known and suspected hazards of this compound and all other reagents (e.g., corrosive, lachrymator, respiratory irritant). caymanchem.com

    Engineering Controls: Specify required equipment, such as operation exclusively within a certified chemical fume hood.

    Personal Protective Equipment (PPE): List mandatory PPE, including chemical splash goggles, a lab coat, and specific glove types (e.g., nitrile gloves, with information on breakthrough time if available). fishersci.com

    Procedural Steps: Provide a clear, step-by-step description of the entire experimental process, from reagent preparation to quenching the reaction and initial waste segregation.

    Storage Requirements: Describe safe storage conditions, such as a cool, dry, well-ventilated area away from incompatible materials. fishersci.comfishersci.com

    Waste Disposal: Detail the specific procedures for disposing of all waste generated, referencing the segregation and labeling protocols.

    Emergency Procedures: Outline the exact steps to take in case of a spill, fire, or personal exposure (skin/eye contact, inhalation). This includes the location of safety showers, eyewash stations, and spill kits. fishersci.comchemicalbook.com

    All personnel involved in the research must read, understand, and sign the SOP before beginning any experimental work. The SOP should be reviewed and updated regularly or whenever a significant change to the procedure is made. utexas.edu

    Future Research Directions and Outlook

    Exploration of Novel Synthetic Pathways and Catalytic Systems

    While traditional methods for synthesizing α,α-dihaloacetophenones often involve the use of stoichiometric and sometimes hazardous halogenating agents, future research will increasingly focus on developing greener, more efficient, and catalytic synthetic routes.

    Electrochemical Synthesis: A promising frontier is the use of electrochemistry to synthesize α,α-dihaloacetophenones from terminal alkynes. ccspublishing.org.cnccspublishing.org.cn This approach avoids the need for chemical oxidants, utilizing electrons as a clean redox medium. ccspublishing.org.cn Future work could optimize this process for 2,2-Dibromo-1-(4-methylphenyl)ethanone, exploring various electrode materials and reaction conditions in aqueous media to enhance yield and selectivity, thus providing a more environmentally benign pathway. ccspublishing.org.cnccspublishing.org.cn

    Green Chemistry Approaches: The development of environmentally friendly bromination methods is a key research direction. Systems such as hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) represent a greener alternative for the dibromination of aryl ketones. researchgate.net Further investigation into catalysts that can activate these reagents under mild conditions will be crucial. Additionally, solvent-free bromination using mechanical milling is an area ripe for exploration, potentially reducing solvent waste and energy consumption. tandfonline.com

    Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters. acs.orguc.pt Developing a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and allow for rapid optimization and production. acs.orgthieme-connect.de Future research could focus on designing integrated flow systems that combine the synthesis and subsequent derivatization of the target molecule in a sequential manner. uc.pt

    Novel Catalytic Systems: There is a continuous need for new catalytic systems that can achieve selective halogenation. This includes the exploration of transition-metal catalysts and organocatalysts that can mediate the dibromination of 1-(4-methylphenyl)ethanone with high efficiency and selectivity, minimizing the formation of monobrominated or ring-brominated byproducts. nih.govresearchgate.net

    Development of New Reactivity Profiles and Selective Transformations

    The rich chemical functionality of this compound makes it a valuable precursor for a wide array of organic transformations. Future research will aim to uncover new reactivity patterns and develop highly selective reactions.

    Transition Metal-Catalyzed Cross-Coupling: The two bromine atoms offer dual sites for transition metal-catalyzed reactions. Future studies could explore palladium, copper, or nickel-catalyzed cross-coupling reactions to selectively replace one or both bromine atoms with various substituents (e.g., aryl, alkyl, alkynyl groups). bohrium.com This would provide a powerful tool for building molecular complexity. The development of ligand systems that can control the chemo- and regioselectivity of these reactions will be a key challenge.

    Organocatalysis: Exploring the use of organocatalysts to activate this compound towards new types of asymmetric transformations is a promising avenue. For instance, chiral aminocatalysis could potentially be used to achieve enantioselective reactions at the carbonyl group or through the formation of reactive enamine intermediates.

    Domino and Multicomponent Reactions: Designing novel domino or multicomponent reactions starting from this compound would allow for the rapid construction of complex heterocyclic systems in a single synthetic operation. researchgate.net Its ability to react with various nucleophiles makes it an ideal candidate for such transformations, leading to efficient synthesis of valuable molecular scaffolds. nih.gov

    Selective Monodebromination: Developing methods for the selective removal of one bromine atom to generate the corresponding α-bromo-α-keto compound would significantly enhance the synthetic utility of this compound. This could involve the use of specific reducing agents or catalytic systems that can differentiate between the two bromine atoms. researchgate.net

    Advanced Spectroscopic and Computational Characterization Techniques

    A deeper understanding of the structural, electronic, and reactive properties of this compound will be crucial for its rational application in synthesis. Advanced characterization techniques will play a pivotal role in this endeavor.

    Advanced NMR Spectroscopy: While standard NMR techniques are routinely used for characterization, advanced methods can provide deeper insights. Techniques such as Diffusion-Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect-based spectroscopies (NOESY, ROESY) could be employed to study intermolecular interactions, such as halogen bonding, in solution. mdpi.comresearchgate.net Solid-state NMR could also provide valuable information about the compound's structure and packing in the crystalline state.

    Computational Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly used to elucidate reaction mechanisms involving this compound. researchgate.netnih.gov These studies can help predict reactivity, understand selectivity, and design new reactions. rsc.orgresearchgate.net For example, computational analysis of nucleophilic substitution reactions can provide insights into the activation energies and transition state geometries, guiding experimental design. up.ac.za

    In Situ Reaction Monitoring: The use of in situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, coupled with kinetic analysis, will allow for real-time monitoring of reactions involving this compound. This can provide detailed mechanistic information and facilitate the optimization of reaction conditions.

    The following table summarizes some advanced characterization techniques and their potential applications for studying this compound:

    TechniquePotential Application
    Diffusion-Ordered Spectroscopy (DOSY) Study of intermolecular interactions and complex formation in solution.
    Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) Elucidation of through-space proximities and conformational analysis.
    Solid-State NMR Characterization of crystal packing and polymorphism.
    Density Functional Theory (DFT) Prediction of reactivity, elucidation of reaction mechanisms, and analysis of electronic structure.
    In Situ IR/Raman Spectroscopy Real-time reaction monitoring and kinetic studies.

    Design and Synthesis of Novel Derivatives with Tailored Properties

    A major focus of future research will be the use of this compound as a scaffold for the synthesis of novel derivatives with specific, tailored properties for various applications.

    Heterocyclic Synthesis: This compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in medicinal chemistry. tandfonline.com A key area of future work will be its reaction with different binucleophiles to construct novel five- and six-membered heterocycles, such as thiazoles, imidazoles, and pyrazines. nih.govekb.egmdpi.com

    Bioactive Molecules: By strategically functionalizing the aromatic ring and/or replacing the bromine atoms, a diverse library of derivatives can be synthesized and screened for biological activity. For example, the synthesis of novel thiazole (B1198619) derivatives has shown promise for developing new antimicrobial agents. nih.govmdpi.com Future efforts could target the development of compounds with potential anticancer, anti-inflammatory, or antiviral properties.

    Functional Materials: The structural motifs accessible from this compound could be incorporated into larger molecular architectures to create new functional materials. For instance, derivatives could be designed to exhibit specific photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

    The table below illustrates potential classes of derivatives that can be synthesized from this compound and their potential properties:

    Derivative ClassSynthetic PrecursorsPotential Properties/Applications
    Thiazoles Thioureas, ThioamidesAntimicrobial, Anticancer
    Imidazoles AmidinesCatalysis, Bioactive compounds
    Quinoxalines o-PhenylenediaminesDyes, Pharmaceuticals
    Functionalized Ketones Organometallic reagentsSynthetic intermediates, Building blocks for polymers

    Investigation of Broader Applications in Chemical, Biological, and Material Sciences

    Building on the synthesis of novel derivatives, a significant future direction will be the exploration of their applications across various scientific disciplines.

    Medicinal Chemistry: The derivatives of this compound will be systematically evaluated for their therapeutic potential. This will involve in vitro and in vivo screening against a range of biological targets. The development of structure-activity relationships (SAR) will guide the design of more potent and selective drug candidates.

    Agrochemicals: Similar to medicinal chemistry, novel derivatives can be screened for their potential as herbicides, insecticides, or fungicides. The structural diversity achievable from this starting material provides a rich platform for the discovery of new agrochemicals with improved efficacy and environmental profiles.

    Material Science: The incorporation of structural units derived from this compound into polymers or metal-organic frameworks (MOFs) is an underexplored area. nih.gov Such materials could possess unique electronic, optical, or porous properties. Future research could investigate the use of these derivatives as monomers for polymerization or as linkers in the synthesis of novel MOFs for applications in gas storage, separation, or catalysis.

    Q & A

    Q. What are the most reliable synthetic routes for 2,2-Dibromo-1-(4-methylphenyl)ethanone, and how do reaction conditions influence yield?

    A K₂S₂O₈-mediated difunctionalization of alkynes in aqueous conditions is a robust method, yielding 74% product. Key parameters include solvent polarity (water enhances reactivity), stoichiometric control of bromine sources, and temperature (room temperature avoids side reactions). Characterization via ¹H NMR (δ 2.44 ppm for methyl group, 7.31–7.98 ppm for aromatic protons) and ¹³C NMR (185.7 ppm for ketone carbonyl) confirms purity . Alternative routes (e.g., halogenation of acetophenone derivatives) require careful control of bromine equivalents to prevent over-bromination.

    Q. How can crystallographic data resolve ambiguities in molecular conformation?

    Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular interactions (e.g., O–H⋯O hydrogen bonds) and intermolecular packing (π–π stacking, centroid distances ~3.6 Å). For example, in related dibromoethanone derivatives, torsional angles between aromatic rings and ketone groups are critical for stabilizing crystal lattices. Refinement using SHELXL (R factor ≤ 0.067) ensures accuracy in atomic displacement parameters and bond-length validation against databases (e.g., mean C–C bond length = 1.48 Å) .

    Q. What spectroscopic methods are essential for characterizing this compound?

    • ¹H/¹³C NMR : Assign methyl (δ 21.9 ppm), aromatic (δ 128–145 ppm), and carbonyl (δ 185.7 ppm) signals to confirm regioselectivity .
    • LRMS : Molecular ion peak at m/z 293 ([M+H]⁺) verifies molecular weight .
    • IR Spectroscopy : C=O stretch (~1680 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) provide structural fingerprints.

    Advanced Research Questions

    Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

    The electron-withdrawing ketone and bromine substituents activate the aryl ring for nucleophilic aromatic substitution (SNAr) but introduce steric hindrance. Computational studies (e.g., DFT) can model transition states for reactions like Suzuki-Miyaura coupling, where the 4-methyl group may hinder Pd catalyst coordination. Experimental validation involves comparing reaction rates with substituted analogs (e.g., 4-fluoro vs. 4-methyl derivatives) .

    Q. What strategies address contradictions in reported crystallographic data?

    Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from polymorphism or solvent inclusion. For example:

    • Polymorph Screening : Vary crystallization solvents (e.g., DCM vs. ethanol) to isolate distinct forms.
    • Twinned Data Refinement : Use SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .
    • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond angles/distances .

    Q. Can biocatalytic methods improve synthesis sustainability?

    Biocatalysis (e.g., ketoreductase-mediated enantioselective reduction) offers greener alternatives to traditional bromination. For example, Daucus carota cells reduce prochiral ketones to alcohols with >90% enantiomeric excess. However, substrate tolerance for bulky dibromo derivatives must be optimized via directed evolution or enzyme engineering .

    Q. How does the compound’s electronic structure impact photophysical properties?

    The strong electron-withdrawing nature of Br and C=O groups red-shifts UV-Vis absorption (λmax ~280 nm). Time-dependent DFT calculations correlate HOMO-LUMO gaps (~4.5 eV) with experimental spectra. Solvatochromic shifts in polar solvents (e.g., acetonitrile) further validate charge-transfer transitions .

    Methodological Considerations

    8. Designing experiments to probe degradation pathways:

    • Hydrolytic Stability : Monitor Br⁻ release via ion chromatography under varying pH (e.g., pH 2–12).
    • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200°C) indicate thermal stability .
    • LC-MS/MS : Identify degradation products (e.g., debrominated intermediates or oxidized derivatives).

    9. Resolving ambiguous NMR signals in crowded regions:

    • COSY/HSQC : Correlate overlapping aromatic protons (δ 7.3–8.0 ppm) with adjacent carbons.
    • NOESY : Detect spatial proximity between methyl groups and ortho-bromine atoms to confirm conformation .

    10. Validating computational models against experimental data:

    • Molecular Dynamics (MD) : Simulate crystal packing forces and compare with SC-XRD thermal ellipsoids .
    • NMR Chemical Shift Prediction : Use software like ACD/Labs or Gaussian to match calculated vs. observed shifts (<0.3 ppm deviation) .

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    Reactant of Route 1
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